Endothelin 1
Description
Structure
2D Structure
Properties
CAS No. |
117399-94-7 |
|---|---|
Molecular Formula |
C109H159N25O32S5 |
Molecular Weight |
2491.9 g/mol |
IUPAC Name |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
InChI Key |
ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Key on ui application |
Endothelin-1 is one of the most potent vasoconstrictors. |
boiling_point |
2467.3±65.0 °C at 760 mmHg |
melting_point |
N/A |
sequence |
H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11) |
source |
Synthetic |
Synonyms |
ET-1; Endothelin-1; Endothelin1; Endothelin 1 |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Endothelin 1
Endothelin-1 (B181129) Gene (EDN1) Structure and Genomic Organization
The human gene encoding ET-1, known as EDN1, is located on chromosome 6 at position 6p24.1. wikipedia.orgnih.gov It spans approximately 6.8 kilobases (kb) of genomic DNA and is composed of five exons and four introns. researchgate.netnih.gov The mature 21-amino acid ET-1 peptide is encoded entirely within the second exon of the EDN1 gene. researchgate.net
Transcription of the EDN1 gene produces a 2.8 kb messenger RNA (mRNA) that codes for a 212-amino acid precursor protein called preproendothelin-1 (preproET-1). nih.gov This precursor undergoes a series of proteolytic cleavages to yield the biologically active ET-1 peptide. wikipedia.orgnih.gov
The EDN1 gene has a primary transcriptional start site, but an alternative start site located 65 base pairs (bp) upstream has also been identified. nih.gov Transcription initiating from this alternative site occurs in a tissue-specific manner, with potential significance for EDN1 expression in the heart and brain. nih.gov Furthermore, three alternatively spliced isoforms of EDN1 mRNA have been reported in humans, although their regulatory importance is not yet fully understood. nih.gov The proximal promoter region of the EDN1 gene is highly conserved across mammalian species and has been a primary focus of research into its transcriptional regulation. nih.gov
| Feature | Description | Reference |
| Gene Name | Endothelin-1 | wikipedia.org |
| Symbol | EDN1 | wikipedia.orggenecards.org |
| Chromosomal Location | 6p24.1 | wikipedia.orgnih.gov |
| Genomic Size | ~6.8 kb | nih.gov |
| Exon Count | 5 | researchgate.netnih.gov |
| Mature Peptide Location | Exon 2 | researchgate.net |
| Precursor Protein | Preproendothelin-1 (212 amino acids) | nih.gov |
Transcriptional Regulation of Endothelin-1 Expression
The regulation of EDN1 gene transcription is a complex process involving the interplay of various hormones, stimuli, and signaling pathways that converge on specific DNA sequences within the gene's regulatory region. nih.gov The rate of transcription is considered the primary control point for ET-1 bioavailability. researchgate.netnih.govfrontiersin.org
Identification and Functional Analysis of Cis-acting Elements
The promoter region of the EDN1 gene contains several well-characterized cis-acting elements, which are specific DNA sequences that bind transcription factors to regulate gene expression. These elements are crucial for both basal and inducible EDN1 transcription. In mammalian endothelial cells, a 150-bp region upstream of the transcription start site houses several highly conserved motifs, including a TATA box, a CAAT box, and binding sites for various transcription factors. bioscientifica.com
Key cis-acting elements identified in the EDN1 promoter include:
Activator Protein-1 (AP-1) binding site: Located at position -108/-102, this site is essential for both constitutive and induced ET-1 gene expression. ahajournals.org
GATA-2 binding site: Situated at -136/-131, this motif is critical for basal and regulated expression in endothelial cells. ahajournals.org
Hypoxia-Inducible Factor-1 (HIF-1) binding site: This element is crucial for the upregulation of EDN1 expression in response to hypoxic conditions. nih.gov
Nuclear Factor-kappa B (NF-κB) binding site: A functional NF-κB binding site has been identified at position -2090 bp, with additional sites also reported. nih.govnih.gov
Vascular Endothelial Zinc Finger 1 (Vezf1) binding motif: Located at -55 bp. nih.gov
Forkhead box O (FOXO) binding site: Found at position -60 bp. nih.gov
Smad-binding element (SBE): A novel regulatory sequence at -193/-171 that is indispensable for TGF-β-mediated induction of ET-1. ahajournals.org
The rat Edn1 promoter shares up to 85% sequence similarity with the human EDN1 promoter, suggesting analogous transcriptional regulation. bioscientifica.com Studies on the rat promoter have also highlighted the importance of AP-1 and GATA2 sequences. bioscientifica.com
| Cis-acting Element | Location (Human EDN1 Promoter) | Function | Reference |
| AP-1 site | -108/-102 | Constitutive and induced expression | ahajournals.org |
| GATA-2 motif | -136/-131 | Basal and regulated expression | ahajournals.org |
| HIF-1 site | Flanking AP-1/GATA-2 sites | Hypoxia-inducible expression | nih.gov |
| NF-κB site | -2090 bp (primary) | Inflammatory response | nih.govnih.gov |
| Smad-binding element | -193/-171 | TGF-β responsiveness | ahajournals.org |
| Vezf1 motif | -55 bp | Endothelial cell-specific activity | nih.gov |
| FOXO site | -60 bp | Transcriptional regulation | nih.gov |
Core Transcription Factors Governing EDN1 Activity
AP-1 is a transcription factor that regulates gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress. wikipedia.org It typically exists as a heterodimer of proteins from the c-Fos and c-Jun families. wikipedia.org The AP-1 binding site in the EDN1 promoter is crucial for its basal transcription in endothelial cells and plays a significant role in its induction by various stimuli. nih.gov
Research has demonstrated that AP-1 cooperates with other transcription factors to regulate EDN1 expression. For example, it works synergistically with GATA-2 for basal transcription and with Smad proteins to induce transcription in response to transforming growth factor-β (TGF-β). nih.govahajournals.org The activation of AP-1 and its subsequent binding to the EDN1 promoter can be triggered by multiple signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, certain pharmacological agents can inhibit EDN1 expression by preventing AP-1 from binding to its promoter. nih.gov
HIF-1 is a master regulator of the cellular response to hypoxia. mdpi.com It is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). ashpublications.orgnih.gov Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β, forming the active HIF-1 complex. mdpi.comnih.gov This complex then binds to hypoxia response elements (HREs) in the promoter regions of its target genes, including EDN1. mdpi.comphysiology.org
The induction of EDN1 expression by hypoxia is a well-established phenomenon. nih.gov Chromatin immunoprecipitation assays have confirmed that intermittent hypoxia promotes the binding of HIF-1 to the EDN1 gene promoter. physiology.org However, the HIF-1 binding site alone is not sufficient for the full hypoxic response of the EDN1 gene. It requires the presence of flanking sequences that include binding sites for AP-1, GATA-2, and CAAT-binding factor (NF-1). nih.gov These factors appear to stabilize the binding of HIF-1 and facilitate the recruitment of coactivators like p300/CBP. nih.gov
NF-κB is a family of transcription factors that play a central role in regulating immune and inflammatory responses. frontiersin.orgwikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins. frontiersin.org Upon stimulation by various signals, including inflammatory cytokines and stress, these inhibitors are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. wikipedia.org
The EDN1 promoter contains functional NF-κB binding sites, with a well-characterized site at -2090 bp and additional sites reported at -891 and -1214 bp. nih.gov NF-κB is known to activate EDN1 transcription in various cell types in response to stimuli such as tumor necrosis factor-α (TNF-α), interleukin-1β, and advanced glycation end products (AGEs). nih.govnih.gov Studies have shown that only NF-κB heterodimers (p65/p50) appear to activate EDN1 in endothelial cells. nih.gov There is also evidence of crosstalk between HIF-1 and NF-κB signaling pathways in the regulation of gene expression under hypoxic conditions. physiology.org
Forkhead Box Protein O1 (FOXO1)
Forkhead Box Protein O1 (FOXO1) has been identified as a significant regulator of EDN1 gene expression. Research has shown that a binding site for FOXO1 is present in the proximal promoter of the EDN1 gene. The transcriptional activity of FOXO1 is itself regulated by post-translational modifications, notably phosphorylation. When phosphorylated, typically through the PI3K/Akt signaling pathway, FOXO1 is excluded from the nucleus, which inhibits its ability to act as a transcription factor. Conversely, dephosphorylated FOXO1 can translocate to the nucleus and bind to the EDN1 promoter, thereby influencing its transcription. This mechanism has been implicated in the regulation of ET-1 production in various cell types, including endothelial cells.
Vascular Endothelial Zinc Finger 1 (Vezf1)
Vascular Endothelial Zinc Finger 1 (Vezf1) is a transcription factor that is expressed predominantly in vascular endothelial and hematopoietic cells. Current time information in PF. It plays a crucial role in the endothelial cell-specific expression of the EDN1 gene. Current time information in PF. Studies have demonstrated that Vezf1 directly binds to a specific consensus motif located in the proximal region of the EDN1 promoter. Current time information in PF.amegroups.cn This binding is essential for the basal and stimulated transcriptional activation of the gene in endothelial cells. Current time information in PF. The transcriptional activity of Vezf1 can be modulated by other cellular proteins, indicating a complex regulatory network that fine-tunes EDN1 expression in the vasculature. Current time information in PF.
GATA Binding Protein 2 (GATA2)
GATA Binding Protein 2 (GATA2) is another key transcriptional activator involved in the regulation of EDN1 gene expression, particularly within endothelial cells. bioone.orgfrontiersin.orgjacc.org The promoter of the EDN1 gene contains GATA binding motifs, which are recognized and bound by GATA2. Current time information in PF.jacc.org This interaction is critical for the basal transcription of EDN1. Current time information in PF. Furthermore, GATA2 can act cooperatively with other transcription factors, such as Activator Protein-1 (AP-1), to synergistically enhance EDN1 gene expression in response to certain stimuli. Current time information in PF. The expression of GATA2 itself can be regulated by various signals, providing another layer of control over ET-1 production. Current time information in PF.
Inducers and Repressors of EDN1 Transcription
The transcription of the EDN1 gene is dynamically regulated by a wide range of external stimuli, including hormones, peptides, cytokines, growth factors, and physical stressors. These factors can either induce or repress EDN1 transcription, thereby modulating the bioavailability of ET-1 in various physiological and pathological contexts.
Hormonal and Peptide Stimuli
Several hormones and vasoactive peptides are potent modulators of EDN1 gene expression. These stimuli often trigger intracellular signaling cascades that converge on the EDN1 promoter, leading to the recruitment or activation of specific transcription factors.
| Stimulus | Effect on EDN1 Transcription | Key Mediating Transcription Factors/Pathways |
| Angiotensin II | Induction | Activator Protein-1 (AP-1) via Protein Kinase C (PKC) dependent and independent pathways. nih.govnih.gov |
| Aldosterone (B195564) | Induction | Binds to mineralocorticoid (MR) and glucocorticoid (GR) receptors which then interact with hormone response elements in the EDN1 gene. nih.gov |
| Insulin | Induction | Can activate EDN1 transcription through PKC-independent pathways and involves the derepression of Vezf1. nih.govmdpi.com |
| Epinephrine | Induction | Modulates the expression of ET-1. jacc.orgresearchgate.net |
| Cortisol | Induction | Modulates the expression of ET-1. jacc.orgresearchgate.net |
Angiotensin II , a key component of the renin-angiotensin system, has been shown to stimulate the expression of the preproendothelin-1 (ppET-1) gene and the synthesis of ET-1 in cultured vascular smooth muscle cells and endothelial cells. nih.gov This induction is often mediated through the activation of the transcription factor AP-1. nih.gov
Aldosterone , a mineralocorticoid hormone, induces EDN1 expression in various cell types, including vascular smooth muscle cells and renal epithelial cells. nih.gov This regulation involves the binding of the mineralocorticoid and glucocorticoid receptors to specific hormone response elements found in the EDN1 promoter. nih.gov
Insulin has also been demonstrated to stimulate EDN1 transcription. mdpi.com This can occur through pathways that are independent of Protein Kinase C (PKC) and may involve the activation of the transcription factor Vezf1. Current time information in PF.nih.gov
Epinephrine and cortisol are also recognized as factors that can modulate the expression of ET-1. jacc.orgresearchgate.net
Cytokines and Growth Factors
Pro-inflammatory cytokines and various growth factors are potent inducers of EDN1 gene expression, linking the endothelin system to processes of inflammation, tissue repair, and cell proliferation.
| Stimulus | Effect on EDN1 Transcription | Key Mediating Transcription Factors/Pathways |
| Transforming Growth Factor-β (TGF-β) | Potent Induction | Smad proteins (Smad2, Smad3, Smad4) which can cooperate with AP-1. nih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Induction | Nuclear Factor-κB (NF-κB) pathway. nih.govnih.gov |
| Interleukin-1 (IL-1) | Induction | NF-κB pathway in certain cell types. nih.govnih.gov |
| Interleukin-6 (IL-6) | Induction | Can stimulate ET-1 expression in endothelial cells. amegroups.cnersnet.org |
Transforming Growth Factor-β (TGF-β) is a powerful stimulator of EDN1 expression. nih.gov Its signaling cascade involves the activation of Smad proteins, which are recruited to the EDN1 promoter. nih.gov Smad proteins can also form a cooperative complex with AP-1 to synergistically activate EDN1 transcription. nih.gov
Tumor Necrosis Factor-α (TNF-α) and Interleukin-1 (IL-1) , both key pro-inflammatory cytokines, have been shown to induce EDN1 expression. nih.govnih.gov This induction is often mediated through the activation of the NF-κB signaling pathway. nih.gov For instance, TNF-α treatment of glioblastoma cells leads to a dose-dependent association of NF-κB with the EDN1 promoter. nih.gov Similarly, IL-1β can increase NF-κB activation and subsequent EDN1 expression in renal medullary collecting duct cells. nih.gov
Interleukin-6 (IL-6) is another cytokine that has been found to stimulate the expression of endothelin-1 in endothelial cells, contributing to its pro-inflammatory and proliferative effects. ersnet.org
Physical and Environmental Stressors
The expression of the EDN1 gene is also highly sensitive to changes in the physical and chemical microenvironment of the cell. Stressors such as hypoxia and mechanical shear stress are potent regulators of ET-1 production, particularly in the vascular endothelium.
| Stressor | Effect on EDN1 Transcription | Key Mediating Transcription Factors/Pathways |
| Hypoxia | Potent Induction | Hypoxia-Inducible Factor-1 (HIF-1), Activator Protein-1 (AP-1), GATA-2. bioone.orgnih.gov |
| Shear Stress | Induction (low shear stress) or Inhibition (high laminar shear stress) | Complex mechanotransduction pathways. nih.govahajournals.orgmdpi.com |
Hypoxia , or low oxygen tension, is a strong inducer of EDN1 transcription. bioone.orgnih.gov The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.gov The EDN1 promoter contains a binding site for HIF-1, and the binding of the HIF-1α and HIF-1β heterodimer is crucial for transcriptional activation in response to hypoxia. nih.gov This response also involves the cooperative action of other transcription factors, including AP-1 and GATA-2. nih.gov
Shear stress , the frictional force exerted by blood flow on the endothelial surface, is a critical regulator of vascular tone and function. The effect of shear stress on EDN1 expression is complex. While high levels of laminar shear stress have been shown to inhibit EDN1 expression, low or disturbed shear stress can stimulate its transcription. ahajournals.orgmdpi.com This mechanotransduction involves intricate signaling pathways that sense and respond to changes in fluid dynamics. nih.gov
Biochemical Modulators (e.g., Thrombin, Calcium, Nitric Oxide, Natriuretic Peptides, Prostanoids)
Thrombin: A potent serine protease involved in the coagulation cascade, thrombin is a significant stimulator of ET-1 production. mdpi.comcapes.gov.br In endothelial cells, thrombin induces the expression of the preproendothelin-1 (preproET-1) gene, leading to increased ET-1 synthesis and release. physiology.orgcapes.gov.brahajournals.org This induction is primarily a transcriptionally dependent mechanism, with a rapid increase in preproET-1 mRNA levels observed within an hour of exposure. physiology.org The signaling pathways engaged by thrombin are complex, involving both protein kinase C (PKC)-dependent and independent mechanisms. mdpi.comahajournals.org In some cell types, such as porcine aortic endothelial cells, the thrombin-induced increase in preproET-1 mRNA is dependent on PKC activation. mdpi.com However, in other contexts, thrombin's effect may be mediated through protein tyrosine kinase-linked pathways. ahajournals.org Studies have also shown that thrombin stimulation can lead to increased inositolphospholipid turnover and the activation of the nuclear factor AP-1, which is involved in the transcriptional regulation of the ET-1 gene. capes.gov.br
Calcium: Intracellular calcium (Ca2+) is a key second messenger in the regulation of ET-1 release. mdpi.comnih.gov Various stimuli that promote ET-1 secretion, including thrombin and angiotensin II, cause an increase in intracellular calcium concentrations. mdpi.com This rise in calcium can originate from both the influx of extracellular calcium and the release from intracellular stores. nih.govahajournals.org The activation of phospholipase C, leading to the generation of inositol (B14025) 1,4,5-triphosphate (IP3), plays a crucial role in releasing calcium from the sarcoplasmic reticulum. nih.govresearchgate.net This elevation in intracellular calcium is a common feature following the activation of endothelin receptors and is essential for the activation of the contractile machinery in vascular smooth muscle cells. nih.govresearchgate.net
Nitric Oxide (NO): Nitric oxide, a potent vasodilator, generally acts as an inhibitor of ET-1 synthesis and release. mdpi.comfrontiersin.orgahajournals.org This inhibitory effect is a key aspect of the balance between vasoconstriction and vasodilation in the vasculature. physiology.org NO can suppress the transcription of the ET-1 gene and inhibit the release of the ET-1 peptide. mdpi.comfrontiersin.org In cultured endothelial cells, inhibitors of nitric oxide synthase (NOS) have been shown to increase the basal transcription and release of ET-1. mdpi.com Conversely, NO donors can inhibit both basal and hypoxia-induced ET-1 transcription. mdpi.com The interaction between NO and ET-1 is reciprocal, as ET-1 can stimulate the production of NO through the activation of ETB receptors on endothelial cells. frontiersin.orgnih.gov This complex interplay is crucial for the fine-tuning of vascular tone. frontiersin.orgnih.gov
Natriuretic Peptides: Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) are hormones that play a significant role in cardiovascular homeostasis and are known to inhibit the synthesis and release of ET-1. oup.comahajournals.orgnih.gov This inhibition is mediated through a cGMP-dependent mechanism. oup.comnih.gov ANP and BNP, by binding to their receptors on endothelial cells, stimulate the production of cGMP, which in turn blocks the signaling pathways that lead to ET-1 production, such as thrombin-induced phosphoinositide breakdown. oup.com Studies have shown that both ANP and BNP can inhibit the stimulated secretion of ET-1 in a dose-dependent manner. nih.gov In humans, infusion of ANP and BNP has been shown to have effects on urinary ET-1 excretion, suggesting a role in renal regulation. ahajournals.orgportlandpress.com
Prostanoids: Prostanoids, a group of lipid mediators including prostaglandins (B1171923) and thromboxanes, have a complex and sometimes opposing relationship with ET-1. oup.com Some prostanoids, like prostaglandin (B15479496) I2 (prostacyclin), are vasodilators and can be released in response to ET-1 acting on endothelial ETB receptors. mdpi.com On the other hand, certain vasoconstrictive peptides can stimulate the secretion of both ET-1 and prostanoids from endothelial cells. capes.gov.br The interaction is further complicated by findings that inhibitors of prostanoid synthesis can, in some instances, increase both the constitutive and stimulated secretion of ET-1, suggesting a potential inhibitory role for some prostanoids on ET-1 production. capes.gov.brphysiology.org
| Modulator | General Effect on ET-1 | Key Mechanisms of Action |
|---|---|---|
| Thrombin | Stimulatory | Increases preproET-1 gene transcription via PKC-dependent and -independent pathways. mdpi.comphysiology.orgahajournals.org |
| Calcium (intracellular) | Stimulatory | Acts as a second messenger for various stimuli that promote ET-1 release. mdpi.comnih.gov |
| Nitric Oxide (NO) | Inhibitory | Suppresses ET-1 gene transcription and peptide release. mdpi.comfrontiersin.orgahajournals.org |
| Natriuretic Peptides (ANP, BNP) | Inhibitory | Inhibits ET-1 synthesis and release via a cGMP-dependent mechanism. oup.comnih.gov |
| Prostanoids | Complex/Variable | Interactions are varied; some stimulate, while others may inhibit ET-1 production. oup.comcapes.gov.br |
Post-Transcriptional and Translational Control of Endothelin-1
The regulation of Endothelin-1 (ET-1) expression extends beyond the transcriptional level, with significant control exerted at the post-transcriptional and translational stages. These mechanisms ensure a precise and rapid modulation of ET-1 levels in response to various physiological and pathological stimuli.
mRNA Stability and Degradation Mechanisms (e.g., AU-rich Elements, RNA-binding Proteins)
The stability of the ET-1 messenger RNA (mRNA) is a critical determinant of the amount of ET-1 protein produced. The 3'-untranslated region (3'-UTR) of the ET-1 mRNA contains specific sequences that play a pivotal role in this regulation. nih.gov
AU-rich Elements (AREs): The 3'-UTR of the ET-1 mRNA contains AU-rich elements (AREs), which are sequences rich in adenine (B156593) and uridine (B1682114) nucleotides. nih.govportlandpress.comresearchgate.net These elements are known to target mRNAs for rapid degradation. nih.govpnas.org The presence of AREs in the ET-1 mRNA confers instability to the transcript, with an estimated half-life of about 15 minutes. researchgate.net Deletion or mutation of these AREs leads to a more stable mRNA, resulting in higher basal levels of ET-1 and altered kinetics of gene expression following induction. nih.gov This indicates a strong repressive control over ET-1 expression mediated by these destabilizing elements. nih.gov
RNA-binding Proteins (RBPs): The function of AREs is mediated by the binding of specific cytosolic proteins known as RNA-binding proteins (RBPs). nih.govresearchgate.net These proteins can either enhance the degradation of the mRNA or, in some cases, stabilize it. In the context of ET-1, specific proteins from endothelial cell cytosol have been shown to interact with the AREs in the ET-1 3'-UTR. nih.govportlandpress.com There is a direct correlation between the ability of these proteins to bind to the AREs and the destabilization of the ET-1 mRNA. nih.gov One such RBP identified to bind to the AREs of ET-1 mRNA and promote its destabilization is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein with multiple functions beyond its role in glycolysis. researchgate.net
Role of MicroRNAs (miRNAs) in EDN1 Regulation
MicroRNAs (miRNAs) are small, non-coding RNAs that have emerged as key regulators of gene expression at the post-transcriptional level. nih.govnih.gov They typically bind to the 3'-UTR of target mRNAs, leading to translational repression and/or mRNA degradation. nih.gov
Several miRNAs have been identified that target the ET-1 (EDN1) mRNA. nih.gov The human EDN1 3'-UTR has numerous predicted binding sites for various miRNAs, suggesting a complex regulatory network. nih.gov The specific miRNAs involved in regulating EDN1 expression can vary depending on the tissue and cellular context. nih.gov
For instance, in renal collecting duct cells, miR-709 has been shown to target the murine Edn1 mRNA. nih.gov In endothelial cells, miR-125a and miR-125b have been implicated in the regulation of EDN1 expression. nih.govahajournals.org The let-7 family of miRNAs has also been identified as a potential regulator of EDN1. ersnet.org The expression of these miRNAs can be modulated by various factors, such as oxidized low-density lipoprotein (oxLDL), which can alter the levels of miR-125a and miR-125b, thereby influencing ET-1 production. nih.gov This miRNA-mediated regulation provides an additional layer of control over ET-1 bioavailability. researchgate.net
Post-Translational Processing and Maturation of Endothelin-1
The synthesis of the biologically active 21-amino acid Endothelin-1 (ET-1) peptide involves a series of proteolytic cleavage steps from a larger precursor protein. This post-translational processing is a critical regulatory point in determining the final amount of active ET-1.
Cleavage of Preproendothelin-1 to Big Endothelin-1
The initial product of the translation of the EDN1 gene is a 212-amino acid precursor protein called preproendothelin-1 (preproET-1). portlandpress.combmgrp.com This precursor undergoes an initial proteolytic cleavage by a signal peptidase, which removes the signal peptide. nih.gov
The resulting proendothelin-1 is then cleaved by a furin-like convertase, a type of proprotein convertase, at specific dibasic amino acid motifs. nih.govbiologists.comnih.gov This cleavage event is essential for the subsequent processing steps and results in the formation of the 38-amino acid intermediate peptide known as Big Endothelin-1 (Big ET-1). bmgrp.comnih.govbmgrp.com Studies using site-directed mutagenesis have shown that preventing this cleavage by furin-like convertases blocks the production of active ET-1. nih.gov Big ET-1 itself is a relatively inactive precursor, but it serves as the direct substrate for the final cleavage step that generates the mature, highly potent ET-1 peptide. biologists.combmgrp.com
Role of Furin-type Proprotein Convertases
The initial intracellular processing of the 212-amino acid precursor, preproET-1, is carried out by furin-type proprotein convertases. mdpi.comnih.govdroracle.ai These enzymes cleave preproET-1 to form the inactive intermediate, proET-1, and subsequently the 38-amino acid peptide known as big Endothelin-1. mdpi.comahajournals.org This cleavage by furin-like convertases is an essential step for the subsequent production of biologically active ET-1. nih.gov Studies have shown that mutation of the furin recognition sites on preproET-1 prevents its processing, highlighting the critical role of these convertases in the ET-1 biosynthetic pathway. nih.gov
Conversion of Big Endothelin-1 to Mature Endothelin-1
The final and rate-limiting step in the biosynthesis of ET-1 is the conversion of the inactive precursor, big Endothelin-1, into the mature, biologically active 21-amino acid peptide. nih.govahajournals.org This conversion is primarily mediated by a specific metalloprotease, but alternative pathways also exist.
Endothelin-Converting Enzymes (ECE-1) Activity
Endothelin-Converting Enzyme-1 (ECE-1) is a membrane-bound zinc metalloprotease that plays a crucial role in the cardiovascular system by catalyzing the specific cleavage of the Trp21-Val22 bond of big ET-1 to produce mature ET-1. nih.govontosight.ai ECE-1 is a type II transmembrane protein and exists in different isoforms, with ECE-1a and ECE-1c being predominantly located at the cell surface, while ECE-1b is found in intracellular compartments. ontosight.ainih.gov The activity of ECE-1 is highly specific for the conversion of big ET-1 and is potently inhibited by the metalloprotease inhibitor phosphoramidon (B1677721). ahajournals.orgnih.gov Studies have demonstrated that the inhibition of ECE-1 significantly reduces the pressor effects of big ET-1, confirming its primary role in the in vivo production of ET-1. ahajournals.orgnih.gov The expression and activity of ECE-1 are upregulated in certain pathological conditions, such as atherosclerosis and diabetes, suggesting its contribution to the vascular complications associated with these diseases. researchgate.netnih.gov
| Enzyme | Location | Function in ET-1 Biosynthesis | Inhibitors |
| Furin-type Proprotein Convertases | Intracellular | Cleavage of preproET-1 to big ET-1 mdpi.comnih.gov | - |
| Endothelin-Converting Enzyme-1 (ECE-1) | Cell membrane, intracellular compartments | Conversion of big ET-1 to mature ET-1 nih.govontosight.ai | Phosphoramidon, CGS 35066 ahajournals.orgahajournals.orgnih.gov |
| Chymase | Mast cells | Cleavage of big ET-1 to ET-1(1-31) nih.govresearchgate.netresearchgate.net | Chymostatin, Suc-Val-Pro-Phe(P)(OPh)2 nih.govresearchgate.net |
| Neprilysin (NEP) | Various tissues, including kidney and lungs | Conversion of ET-1(1-31) to mature ET-1; also involved in ET-1 degradation nih.govresearchgate.netjacc.org | Thiorphan, Phosphoramidon ahajournals.org |
Alternative Proteolytic Pathways (e.g., Chymase, Neprilysin)
While ECE-1 is the primary enzyme responsible for ET-1 production, alternative pathways involving other proteases have been identified.
Chymase: This serine protease, found predominantly in the granules of mast cells, can cleave big ET-1 at the Tyr31-Gly32 bond to generate an intermediate peptide, ET-1(1-31). nih.govresearchgate.netresearchgate.netnih.gov This intermediate can then be further processed to mature ET-1. nih.gov In some tissues and conditions, chymase-dependent conversion may represent a significant alternative pathway for ET-1 generation. researchgate.netnih.gov Research has shown that chymase inhibitors can reduce the pressor response to big ET-1, indicating a role for this enzyme in ET-1 production in vivo. nih.govresearchgate.net
Neprilysin (NEP): Also known as neutral endopeptidase, neprilysin is another zinc metalloprotease that can participate in the final step of ET-1 synthesis. nih.govresearchgate.net Specifically, neprilysin can convert the chymase-generated intermediate, ET-1(1-31), into the mature ET-1 peptide. mdpi.comnih.govresearchgate.net Interestingly, neprilysin is also involved in the degradation of mature ET-1, suggesting a dual role in regulating ET-1 levels. jacc.org The conversion of ET-1(1-31) to ET-1 is sensitive to the neprilysin inhibitor thiorphan. ahajournals.org In vivo studies have demonstrated that the administration of big ET-1 along with an inhibitor of both ECE and neprilysin leads to an accumulation of ET-1(1-31), unmasking this alternative chymase-neprilysin pathway. ahajournals.org
| Precursor | Enzyme | Product |
| Prepro-Endothelin-1 | Furin-type Proprotein Convertases | Big Endothelin-1 mdpi.comnih.gov |
| Big Endothelin-1 | Endothelin-Converting Enzyme-1 (ECE-1) | Endothelin-1 nih.govontosight.ai |
| Big Endothelin-1 | Chymase | Endothelin-1(1-31) nih.govresearchgate.netresearchgate.net |
| Endothelin-1(1-31) | Neprilysin (NEP) | Endothelin-1 mdpi.comnih.govresearchgate.net |
Endothelin Receptors and Signal Transduction Pathways
Endothelin Receptor Subtypes: Molecular Characteristics and Localization
Both ETA and ETB receptors are members of the seven-transmembrane rhodopsin-like GPCR family. ebi.ac.uk While they share structural similarities, including a 64% sequence homology for the human ETB receptor with the ETA receptor, they exhibit different binding affinities for the endothelin isoforms and have distinct tissue localizations. oup.comnih.gov The human gene for the ETB receptor is located on chromosome 13. nih.gov
Endothelin Receptor Type A (ETA)
The ETA receptor is a key player in mediating the vasoconstrictive and proliferative effects of ET-1. nih.govebi.ac.uk It shows a higher affinity for ET-1 and ET-2 compared to ET-3. oup.comoup.com The human ETA receptor gene is located on chromosome 4. wikipedia.orgdrugbank.com
ETA receptors are predominantly found on vascular smooth muscle cells, where their activation leads to vasoconstriction and the maintenance of vascular tone. nih.govoup.comebi.ac.uk They are also expressed in fibroblasts, including dermal and adventitial fibroblasts, where they are implicated in collagen synthesis and tissue remodeling. nii.ac.jpnih.govphysiology.org In the kidney, ETA receptors are localized to glomerular podocytes and mesangial cells, contributing to the regulation of glomerular filtration and potentially playing a role in renal disease. semanticscholar.orgresearchgate.netmdpi.comkrcp-ksn.org Studies have shown the presence of ETA receptors in human skin fibroblasts, particularly in keloids and hypertrophic scars, suggesting a role in their pathogenesis. nii.ac.jp Additionally, ETA receptors have been identified in the adventitial layer of blood vessels. physiology.org
Endothelin Receptor Type B (ETB)
The ETB receptor is a more versatile receptor, mediating a range of effects that can be contrary to those of the ETA receptor. oup.com It binds all three endothelin isoforms (ET-1, ET-2, and ET-3) with equal affinity. oup.com The ETB receptor has a molecular mass of approximately 50 kDa and is composed of 442 amino acids. nih.gov
ETB receptors are prominently expressed on vascular endothelial cells, where their activation typically leads to vasodilation through the release of nitric oxide and prostacyclin. nih.govoup.comersnet.org In the kidney, ETB receptors are found in renal epithelial cells, particularly in the collecting ducts, and play a role in sodium and water excretion. nih.govsemanticscholar.orgahajournals.org Astrocytes in the brain highly express ETB receptors, which are involved in processes like astrocytic activation and proliferation. nih.govnih.govmdpi.com The presence of ETB receptors has also been noted in lymphatic endothelial cells. While direct evidence in the provided results is limited, the widespread distribution of ETB receptors in endothelial tissues suggests their likely presence and function in the lymphatic system.
Pharmacological studies have suggested the existence of ETB receptor subtypes, often referred to as ETB1 and ETB2. wikipedia.orgresearchgate.net The ETB1 subtype is generally associated with vasodilation, while the ETB2 subtype is linked to vasoconstriction. wikipedia.orgresearchgate.net However, the molecular basis for these subtypes, whether they arise from alternative splicing or other mechanisms, is still a subject of some controversy. oup.com A splice variant of the ETB receptor, named SVR, has been identified which differs in its intracellular C-terminal domain and exhibits different functional responses upon ligand binding. wikipedia.org
Interactive Data Table: Distribution of Endothelin Receptors
| Receptor Subtype | Primary Location(s) | Key Function(s) |
| ETA | Vascular Smooth Muscle Cells nih.govoup.comebi.ac.uk | Vasoconstriction, Cell Proliferation nih.govebi.ac.uk |
| Fibroblasts nii.ac.jpnih.govphysiology.org | Collagen Synthesis, Tissue Remodeling nii.ac.jpphysiology.org | |
| Glomerular Podocytes semanticscholar.orgresearchgate.netmdpi.comkrcp-ksn.org | Regulation of Glomerular Filtration mdpi.com | |
| ETB | Endothelial Cells nih.govoup.comersnet.org | Vasodilation (via NO, Prostacyclin) oup.com |
| Renal Epithelial Cells nih.govsemanticscholar.orgahajournals.org | Natriuresis, Diuresis oup.com | |
| Astrocytes nih.govnih.govmdpi.com | Astrocytic Activation, Proliferation oup.comnih.gov |
Distribution in Specific Cell Types (e.g., Endothelial Cells, Renal Epithelial Cells, Astrocytes, Lymphatic Endothelial Cells)
G Protein-Coupled Receptor (GPCR) Signaling Mechanisms
The activation of both ETA and ETB receptors by endothelin peptides initiates a cascade of intracellular signaling events through their coupling to heterotrimeric G proteins. nih.govebi.ac.ukjst.go.jp Upon agonist binding, the receptor undergoes a conformational change, which allows it to activate associated G proteins by facilitating the exchange of GDP for GTP on the Gα subunit. wikipedia.org The activated Gα subunit then dissociates from the βγ subunits to modulate the activity of various downstream effector molecules. wikipedia.org
Endothelin receptors are known to couple to several types of G proteins, including Gq/11, Gs, and Gi/o, leading to the activation of multiple signaling pathways. biorxiv.org A primary pathway activated by both ETA and ETB receptors involves the Gq/11 family of G proteins. biorxiv.org This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govnih.gov This increase in intracellular Ca2+ is a central event in many of the physiological responses to ET-1, such as smooth muscle contraction. nih.gov
Recent studies indicate that the ETB receptor can couple to Gi and Gq proteins, but not with Gs. biorxiv.org The interaction with different G proteins can lead to diverse cellular responses. For instance, coupling to Gi can inhibit adenylyl cyclase, while coupling to Gs can stimulate it. biorxiv.org The specific G protein coupling and subsequent signaling cascade can be cell-type specific and depend on the receptor subtype and the presence of various regulatory proteins. nih.govjst.go.jp
Coupling to Gαq Protein and Phospholipase C Activation
A primary and well-characterized signaling pathway initiated by ET-1 involves the coupling of its receptors, particularly the ETA receptor, to the Gαq family of G proteins. tandfonline.comqiagen.commdpi.com Upon ET-1 binding, the activated receptor facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ subunits. frontiersin.org The activated Gαq subunit then directly interacts with and stimulates the enzyme phospholipase C (PLC). nih.govmdpi.com PLC is a crucial enzyme that catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). biologists.comnih.gov This enzymatic reaction generates two important second messengers that propagate the signal within the cell. nih.govmdpi.com
The activation of Phospholipase C (PLC) by the Gαq pathway leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.combiologists.com IP3 is a water-soluble molecule that diffuses from the plasma membrane into the cytosol. biologists.com DAG, being lipid-soluble, remains within the plane of the plasma membrane. qiagen.combiologists.com The generation of these two molecules is a critical branching point in the ET-1 signaling cascade, as they activate separate downstream pathways. nih.govtandfonline.com Studies have shown that ET-1 stimulation leads to a rapid and transient increase in the intracellular concentrations of IP3 and its metabolites, as well as DAG. nih.govphysiology.org For instance, in cultured rat puerperal uterine myometrial cells, ET-1 was found to stimulate the production of inositol phosphates. nih.gov
One of the most significant consequences of IP3 generation is the mobilization of calcium from intracellular stores. nih.govportlandpress.com IP3 binds to specific receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells), which function as ligand-gated Ca2+ channels. biologists.comoup.com This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid and transient increase in the intracellular free calcium concentration ([Ca2+]i). qiagen.comphysiology.orgahajournals.org This initial spike in [Ca2+]i is often followed by a more sustained phase of elevated calcium levels, which results from the influx of extracellular calcium through various plasma membrane channels. physiology.orgahajournals.orgahajournals.org The initial mobilization from stores is a key event, as demonstrated in studies where removal of extracellular calcium did not abolish the initial peak [Ca2+]i response to ET-1. ahajournals.orgahajournals.org The sustained influx can be mediated by store-operated calcium entry (SOCE) channels, such as TRPC3, or voltage-dependent Ca2+ channels. tandfonline.comphysiology.orgnih.gov
| Experimental Model | ET-1 Concentration | Peak [Ca2+]i Increase (nmol/L) | Primary Calcium Source | Reference |
| Rat Preglomerular Microvascular Smooth Muscle Cells | 10 nmol/L | 930 ± 125 | Intracellular Mobilization (Peak) & Extracellular Influx (Sustained) | ahajournals.org |
| Human Coronary Artery Smooth Muscle Cells | 10⁻¹² M | Rise observed | Intracellular Mobilization | physiology.org |
| Human Coronary Artery Smooth Muscle Cells | 10⁻⁷ M | Marked rise observed | Extracellular Influx | physiology.org |
Inositol Triphosphate (IP3) and Diacylglycerol (DAG) Generation
Coupling to Gαi Protein and Adenylate Cyclase Modulation
In addition to Gαq, endothelin receptors can also couple to the Gαi subfamily of G proteins. qiagen.comjci.orgresearchgate.net Activation of Gαi typically leads to the inhibition of the enzyme adenylate cyclase (AC). researchgate.netmdpi.com Adenylate cyclase is responsible for converting ATP into cyclic AMP (cAMP), another important second messenger. nih.gov By inhibiting AC, ET-1, acting through Gαi-coupled receptors, can decrease intracellular cAMP levels. mdpi.com This action can counteract the effects of other signaling pathways that stimulate cAMP production. However, the role of Gαi in ET-1 signaling can be complex. In some cellular contexts, persistent activation of Gαi-coupled receptors can lead to a paradoxical enhancement of adenylate cyclase activity, a phenomenon known as AC supersensitization. researchgate.net Furthermore, in human ovarian cancer cells, the ETA receptor has been shown to couple to Gαs, which stimulates adenylate cyclase, suggesting cell-type specific coupling and downstream effects. nih.gov
Role of Gβγ Subunits in Signaling
Upon the activation of a heterotrimeric G protein and the dissociation of the Gα subunit, the liberated Gβγ subunit dimer is not merely a passive bystander; it is an active signaling molecule in its own right. mdpi.comfrontiersin.orgoncotarget.com The Gβγ subunits can interact with and modulate a variety of downstream effectors, including ion channels, kinases, and other enzymes like phospholipase C. frontiersin.orgnih.gov Research has shown that Gβγ subunits can directly activate certain isoforms of PLC, such as PLCβ2 and PLCβ3, and have been implicated in the activation of PLCϵ downstream of ET-1 stimulation in cardiac myocytes. nih.govoup.com The Gβγ subunits are also known to be involved in the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, further diversifying the cellular responses to ET-1. oncotarget.com The specific Gβγ inhibitor, gallein, has been used to demonstrate the critical role of these subunits in ET-1-mediated effects like cardiac fibrosis. researchgate.net
Key Intracellular Signaling Cascades Activated by Endothelin-1 (B181129)
The initial signals generated by G protein activation are amplified and integrated through a network of intracellular signaling cascades. These cascades ultimately lead to changes in protein function and gene expression that mediate the physiological effects of ET-1.
Mitogen-Activated Protein Kinases (MAPK) Pathways
A crucial signaling network activated by ET-1 is the mitogen-activated protein kinase (MAPK) cascade. oup.comahajournals.org MAPKs are a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. portlandpress.com ET-1 has been shown to activate several distinct MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNKs). researchgate.netrupress.org
The activation of MAPK pathways by ET-1 can occur through multiple mechanisms. In many cell types, the activation of the Gαq/PLC/DAG pathway leads to the activation of Protein Kinase C (PKC), which can then trigger the MAPK cascade. mdpi.comrupress.org For example, in neonatal rat ventricular myocytes, ET-1 activation of the p38-MAPK pathway was shown to be dependent on PKC. rupress.org Additionally, Gβγ subunits released from Gαi-coupled receptors can also initiate MAPK signaling. nih.gov In rat astrocytes, ET-1 activates MAP kinases through two independent pathways: a PKC-dependent pathway and a pertussis toxin-sensitive (i.e., Gαi-mediated) pathway. nih.gov The specific MAPK pathway activated and its downstream consequences can be highly cell-type and context-dependent. ahajournals.orgportlandpress.com
| Cell Type | ET-1 Effect | Mediating Pathway | Reference |
| Rat Primary Cultured Astrocytes | MAP Kinase Activation | PKC-dependent and PTX-sensitive G protein-mediated pathways | nih.gov |
| Neonatal Rat Ventricular Myocytes | p38-MAPK Activation | Protein Kinase C (PKC) | rupress.org |
| Rat Puerperal Uterine Myometrial Cells | MAP Kinase Activation | SOS-mediated, partially inhibited by MEK inhibitor PD098059 | oup.com |
| Human Cardiac Fibroblasts | ERK1/2 Activation | ETAR/Gαq | mdpi.com |
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway
Phosphatidylinositol 3-Kinase (PI3-K) / Protein Kinase B (PKB/Akt) Pathway
The PI3-K/Akt pathway is a critical signaling route that governs cell survival, growth, and proliferation. ET-1 is a known activator of this pathway in various cell types. ahajournals.orgmolbiolcell.org In human lung fibroblasts, ET-1 rapidly activates the PI3K/AKT pathway, which is crucial for promoting fibroblast resistance to apoptosis. nih.gov This activation is dependent on p38 MAPK. nih.gov Similarly, in lung fibroblasts, ET-1 promotes the contraction of a collagen matrix through a PI3-kinase/Akt-dependent mechanism. molbiolcell.org
In ovarian cancer cells, ET-1 acting through the ETA receptor induces a β-arrestin-1-dependent activation of the PI3K/integrin-linked kinase (ILK)/Akt pathway. cdnsciencepub.com This signaling cascade leads to the phosphorylation and inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β), thereby promoting cell growth and survival. cdnsciencepub.com Furthermore, studies in zebrafish have shown that overexpression of Endothelin 1 can trigger hepatocarcinogenesis and promote cell proliferation and migration through the activation of the AKT pathway. plos.org The activation of the PI3K/Akt pathway by ET-1 has also been implicated in the upregulation of cyclin D1 and cdk4 kinase activity, contributing to cell cycle progression. ahajournals.org
| Cell Type | Receptor/Mediator | Key Downstream Events | Cellular Outcome | Reference |
| Human Lung Fibroblasts | p38 MAPK-dependent | AKT phosphorylation | Resistance to apoptosis | nih.gov |
| Lung Fibroblasts | - | Akt phosphorylation | Collagen matrix contraction | molbiolcell.org |
| Ovarian Cancer Cells | ETAR, β-arrestin-1 | ILK activation, Akt and GSK-3β phosphorylation | Cell growth, survival, invasion | cdnsciencepub.com |
| Zebrafish Hepatocytes | - | AKT activation | Hepatocarcinogenesis, cell proliferation, migration | plos.org |
| Various Cells | - | Cyclin D1 upregulation, cdk4 kinase activity | Cell cycle progression | ahajournals.org |
Protein Kinase C (PKC) Pathways
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are key regulators of numerous cellular functions and are centrally involved in ET-1 signaling. nih.gov The binding of ET-1 to its receptors, particularly ETA, often leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). physiology.orgoup.com DAG, in conjunction with calcium released by IP3, activates conventional and novel PKC isoforms. oup.com
In human myometrium, PKC is involved in the sustained phase of ET-1-induced contraction. oup.com At least five PKC isoforms (α, β₁, β₂, ζ, and ε) have been detected in this tissue. oup.com In porcine coronary artery, PKCδ has been shown to be involved in the contractile potentiation by ET-1. nih.gov Furthermore, ET-1 stimulates the translocation of PKCδ to the membrane in human saphenous vein endothelial cells. nih.gov ET-1 has also been shown to stimulate catalase activity in pulmonary arterial endothelial cells through a PKCδ-mediated phosphorylation of Serine 167. nih.gov In some cellular contexts, PKC activation is an upstream event for the activation of the ERK1/2 MAPK pathway. ahajournals.orgjneurosci.org However, in cat iris sphincter smooth muscle cells, ET-1 activation of p38 MAP kinase is independent of PKC. nih.gov
| Tissue/Cell Type | PKC Isoform(s) | Downstream Effect | Reference |
| Human Myometrium | α, β₁, β₂, ζ, ε | Sustained contraction | oup.com |
| Porcine Coronary Artery | δ | Contractile potentiation | nih.gov |
| Human Saphenous Vein Endothelial Cells | δ | Translocation to membrane | nih.gov |
| Pulmonary Arterial Endothelial Cells | δ | Catalase activation via phosphorylation | nih.gov |
| Various Cells | - | Activation of ERK1/2 pathway | ahajournals.orgjneurosci.org |
Tyrosine Kinase Activation (Receptor and Non-Receptor)
ET-1 signaling pathways also involve the activation of both receptor and non-receptor tyrosine kinases. A notable mechanism is the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGF-R). physiology.org In glomerular mesangial cells, ET-1-stimulated activation of ERK1/2 is partly dependent on the tyrosine phosphorylation of the EGF-R. physiology.org
Among non-receptor tyrosine kinases, c-Src plays a critical role. In vascular smooth muscle cells (VSMCs), c-Src is an upstream regulator of ET-1-induced activation of the protein kinase B (PKB/Akt) signaling pathway. nih.govspandidos-publications.com ET-1 induces the phosphorylation of c-Src, and inhibition of c-Src activity significantly reduces ET-1-induced PKB phosphorylation. scholaris.ca Furthermore, c-Src mediates ET-1-induced expression of early growth response protein-1 (Egr-1) through MAP kinase-dependent pathways in VSMCs. nih.govspandidos-publications.com The activation of c-Src by ET-1 is also required for vascular superoxide (B77818) production. researchgate.netnih.gov In rat mesenteric small arteries, the early phase of ET-1-induced p38MAPK activation is dependent on a herbimycin A-sensitive tyrosine kinase. ahajournals.org
| Kinase Type | Specific Kinase | Cell Type | Downstream Pathway/Effect | Reference |
| Receptor Tyrosine Kinase | EGF-R | Glomerular Mesangial Cells | ERK1/2 activation | physiology.org |
| Non-Receptor Tyrosine Kinase | c-Src | Vascular Smooth Muscle Cells | PKB/Akt activation, Egr-1 expression, MAPK phosphorylation | nih.govspandidos-publications.comscholaris.ca |
| Non-Receptor Tyrosine Kinase | c-Src | Rat Aortic Rings | Vascular superoxide production | researchgate.netnih.gov |
| Non-Receptor Tyrosine Kinase | Herbimycin A-sensitive | Rat Mesenteric Arteries | p38MAPK activation | ahajournals.org |
Rho-Kinase Signaling
The Rho/Rho-kinase (ROCK) signaling pathway is a crucial mediator of ET-1-induced vasoconstriction and other cellular processes. physiology.org Rho-kinase is a downstream effector of the small GTPase RhoA. physiology.org ET-1, through its G protein-coupled receptors (often G12/13), activates RhoA, which in turn activates Rho-kinase. physiology.org A primary function of activated Rho-kinase is the inhibition of myosin light chain phosphatase, which leads to increased phosphorylation of the myosin light chain and enhanced smooth muscle contraction. oup.comnih.gov
In hypertensive pulmonary arterial smooth muscle, Rho-kinase signaling is important for ET-1-mediated vasoconstriction. physiology.org Studies in rabbit basilar artery have shown that ET-1 increases RhoA activity in a concentration-dependent manner, an effect mediated by the ETA receptor. nih.gov This activation of the RhoA/Rho kinase pathway is involved in ET-1-induced contraction. nih.gov In human pulmonary arterial endothelial cells, ET-1 upregulates activin receptor-like kinase-1 (ACVRL-1) expression via a Gi/RhoA/Rho kinase pathway. nih.gov Furthermore, in murine pulmonary arterial smooth muscle cells, ET-1 augments Na+/H+ exchange activity and increases intracellular pH via a Rho kinase-dependent pathway. plos.org
| Tissue/Cell Type | Receptor/Upstream Activator | Key Downstream Events | Cellular Outcome | Reference |
| Hypertensive Pulmonary Arterial Smooth Muscle | - | - | Vasoconstriction | physiology.org |
| Rabbit Basilar Artery | ETAR, Phosphatidylinositol-3 kinase | Myosin light chain phosphorylation | Contraction | nih.gov |
| Human Pulmonary Arterial Endothelial Cells | Gi | Sp-1 activation, ACVRL-1 expression | - | nih.gov |
| Murine Pulmonary Arterial Smooth Muscle Cells | - | Increased Na+/H+ exchange activity | Increased intracellular pH | plos.org |
| Hypertensive Myocardium | - | Increased superoxide production | Coronary microvascular dysfunction | oup.com |
Crosstalk with Other Signaling Pathways (e.g., Epidermal Growth Factor Receptor (EGFR) Transactivation, Nuclear Factor of Activated T-cells (NFAT), YAP/p53/HIF-1α Complex)
The signaling cascades initiated by Endothelin-1 (ET-1) are not isolated events. They engage in significant crosstalk with other critical cellular signaling pathways, creating a complex regulatory network. This interaction, often facilitated by scaffold proteins like β-arrestin-1, allows ET-1 to influence a wide array of cellular processes, including proliferation, survival, and migration. Key examples of this crosstalk include the transactivation of the Epidermal Growth Factor Receptor (EGFR), and interaction with the Nuclear Factor of Activated T-cells (NFAT) and the YAP/p53/HIF-1α complex. mdpi.comresearchgate.nettandfonline.com
| Interacting Pathway | Key Mediators | Downstream Effects | Cellular Context/Disease |
| EGFR Transactivation | β-arrestin-1, c-Src, Matrix Metalloproteases (MMPs), Reactive Oxygen Species (ROS) | Activation of ERK/MAPK and PI3K/Akt pathways, cell proliferation, migration, hypertrophy, angiogenesis. researchgate.netmdpi.comnih.gov | Vascular Smooth Muscle Cells, Non-Small Cell Lung Cancer, Ovarian Cancer, Cardiac Muscle Cells. mdpi.comnih.govfrontiersin.org |
| NFAT Signaling | Calcineurin, Intracellular Ca2+, p300 | Nuclear translocation of NFATc1/NFATc3, transcription of anti-apoptotic genes (e.g., Bcl-2), cell survival, vascular remodeling. ahajournals.orgahajournals.orgtandfonline.com | Cardiac Myocytes, Pulmonary Artery Smooth Muscle Cells. ahajournals.orgpnas.org |
| YAP/p53/HIF-1α Complex | β-arrestin-1, RhoA/C | Nuclear accumulation of YAP/HIF-1α, regulation of gene expression (e.g., VEGF, CTGF), angiogenesis, cell migration, chemoresistance. mdpi.comnih.govportlandpress.com | High-Grade Serous Ovarian Carcinoma, Melanoma, Endothelial Cells. mdpi.comnih.govportlandpress.com |
Epidermal Growth Factor Receptor (EGFR) Transactivation
Endothelin-1 can activate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, through a process known as transactivation. nih.govahajournals.org This mechanism allows ET-1, a G-protein coupled receptor (GPCR) agonist, to initiate signaling cascades typically associated with growth factors. The transactivation of EGFR by ET-1 has been observed in numerous cell types, including vascular smooth muscle cells (VSMCs), cancer cells, and cardiac muscle cells. mdpi.comnih.gov
The process is often mediated by intracellular protein tyrosine kinases, such as c-Src, which are recruited following ET-1 receptor activation. researchgate.netmdpi.com The scaffold protein β-arrestin-1 plays a crucial role in facilitating this crosstalk by controlling the recruitment and activation of c-Src. researchgate.net Another established mechanism involves the activation of matrix metalloproteases (MMPs). mdpi.com ET-1 stimulation can lead to the MMP-dependent cleavage of membrane-anchored EGFR ligands, such as Heparin-Binding EGF-like growth factor (HB-EGF). ahajournals.orgmdpi.com The released soluble HB-EGF then binds to and activates the EGFR. ahajournals.org
In non-small cell lung cancer (NSCLC) cells, ET-1 addition leads to the rapid tyrosine phosphorylation of both EGFR and HER2. nih.gov This effect can be blocked by ET-A receptor antagonists (e.g., BQ123, ZD4054), inhibitors of Src (PP2), and MMP inhibitors (GM6001), highlighting the complexity of the transactivation mechanism. nih.gov In human vascular smooth muscle cells, ET-1-mediated EGFR transactivation was found to be dependent on NADPH oxidase (NOX) enzymes, which produce reactive oxygen species (ROS) that act as signaling intermediates. mdpi.comcelljournal.org
Downstream of EGFR transactivation, key signaling pathways such as the ERK/MAPK and PI3K/Akt pathways are activated. mdpi.comahajournals.org This leads to various cellular responses, including DNA synthesis and proliferation in VSMCs, expression of connective tissue growth factor in cardiomyocytes, and increased proliferation in cancer cells. mdpi.comahajournals.org
Nuclear Factor of Activated T-cells (NFAT)
Endothelin-1 is a known activator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. pnas.org NFAT proteins are a family of transcription factors whose activity is regulated by the calcium-sensitive phosphatase, calcineurin. nih.gov Upon stimulation by agonists like ET-1 that increase intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus where it regulates gene expression. pnas.orgnih.gov
In neonatal rat cardiac myocytes, ET-1 acts as a potent survival factor by inducing the expression of the anti-apoptotic protein Bcl-2. ahajournals.orgahajournals.org This induction is dependent on the calcineurin/NFAT pathway. Research has shown that ET-1 stimulation causes the nuclear translocation of NFATc1, which then interacts with the transcriptional coactivator p300. ahajournals.orgahajournals.org This NFATc1/p300 complex binds to NFAT consensus sequences within the Bcl-2 promoter, driving its transcription and protecting the cells from apoptosis. ahajournals.org
The ET-1/NFAT axis is also implicated in the pathology of pulmonary arterial hypertension (PAH). In pulmonary artery smooth muscle cells (PASMCs) from PAH patients, NFATc2 is activated. pnas.org ET-1, which is upregulated in PAH, is one of the factors that can trigger this activation. pnas.org The activation of NFAT may serve as a critical integrator of multiple signaling pathways that contribute to the vascular remodeling seen in PAH. pnas.org In response to stimuli like hypoxia, ET-1 can promote the nuclear translocation of NFATc3, which in turn may upregulate α-smooth muscle actin and promote PASMC hypertrophy. tandfonline.com
YAP/p53/HIF-1α Complex
Recent findings have illuminated a critical crosstalk between the ET-1 axis and a transcriptional complex involving Yes-associated protein (YAP), mutant p53 (mutp53), and Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.comportlandpress.com This signaling hub plays a significant role in cancer progression, particularly in mediating chemoresistance and communication within the tumor microenvironment. nih.govifo.it
The scaffold protein β-arrestin-1 is a key facilitator of this network. mdpi.comportlandpress.com In high-grade serous ovarian carcinoma (HG-SOC) cells with TP53 mutations, ET-1 signaling promotes the formation of a nuclear complex where β-arrestin-1 links YAP and mutant p53, creating a co-dependent transcriptional machine. mdpi.com ET-1 signaling, via RhoA/C activation, inhibits LATS1/2 kinases, leading to the dephosphorylation and subsequent nuclear localization of YAP. mdpi.com Furthermore, ET-1 signaling can stabilize HIF-1α, and YAP contributes to this stabilization. mdpi.com
This ET-1-driven p53/YAP/HIF-1α complex acts as a communication hub connecting cancer cells with endothelial cells and cancer-associated fibroblasts. nih.govportlandpress.com In endothelial cells, ET-1 stimulation also induces the nuclear accumulation of YAP and HIF-1α, promoting the expression of angiogenic factors. nih.gov This entire network can be dismantled by the dual endothelin receptor antagonist, macitentan (B1675890), which blocks the nuclear accumulation of YAP and HIF-1α. mdpi.comnih.gov This disruption interferes with the tumor-stroma interactions that can blunt the efficacy of therapies like PARP inhibitors, suggesting that targeting the ET-1 axis can help overcome therapeutic resistance. nih.govportlandpress.com
Physiological Roles of Endothelin 1 at the Cellular and Mechanistic Levels
Regulation of Vascular Tone and Hemodynamics
Endothelin-1 (B181129) is a key regulator of vascular tone, exerting both potent vasoconstrictor and under certain conditions, vasodilatory effects. This dual action is critical for maintaining hemodynamic stability.
Potent Vasoconstrictor Actions and Maintenance of Vascular Tone
ET-1 is one of the most potent vasoconstrictors known, contributing significantly to the maintenance of basal vascular tone. astrazeneca.commdpi.com Its release in response to stimuli like injury or inflammation leads to the constriction of blood vessels, which can increase blood pressure and modulate blood flow to specific tissues. astrazeneca.com This vasoconstrictor effect is characteristically sustained due to the slow dissociation of ET-1 from its receptors. mdpi.com
The primary mechanism for ET-1-induced vasoconstriction involves the activation of Endothelin type A (ETA) receptors located on vascular smooth muscle cells. nih.govastrazeneca.commdpi.com The binding of ET-1 to ETA receptors triggers an increase in intracellular calcium levels within the smooth muscle cells. astrazeneca.commdpi.com This elevation in calcium leads to the phosphorylation and activation of myosin light chain, culminating in muscle cell contraction and narrowing of the blood vessel. mdpi.com This action is predominant in arterial vasoconstriction. nih.gov Studies on subcutaneous small arteries from normotensive individuals have shown that the vasoconstrictor effect of ET-1 is largely mediated by ETA receptors. tandfonline.com
While initially thought to be primarily involved in vasodilation, there is now substantial evidence that Endothelin type B (ETB) receptors also contribute to vasoconstriction in certain vascular beds. ahajournals.orgguidetopharmacology.org These vasoconstrictor ETB receptors are located on vascular smooth muscle cells. ahajournals.org In humans, selective ETB receptor agonists have been shown to cause constriction of forearm resistance vessels and hand capacitance vessels. ahajournals.org This suggests that both ETA and ETB receptors on smooth muscle cells mediate vasoconstriction. ahajournals.org The contribution of ETB receptors to vasoconstriction can vary depending on the specific blood vessel, with some studies indicating a more significant role in veins compared to arteries. nih.govahajournals.org For instance, in the renal artery of spontaneously hypertensive rats, both ETA and ETB receptors have been found to mediate vasoconstriction. ahajournals.org
ETA Receptor-Mediated Vasoconstriction in Smooth Muscle
Vasodilatory Effects via Endothelial ETB Receptors and Nitric Oxide Release
Counterbalancing its potent vasoconstrictor actions, ET-1 can also induce vasodilation. This effect is primarily mediated through the activation of ETB receptors located on endothelial cells. nih.govmdpi.comfrontiersin.org When ET-1 binds to these endothelial ETB receptors, it stimulates the production and release of nitric oxide (NO) and prostacyclin (PGI2). mdpi.commdpi.comphysiology.org
Nitric oxide, produced by endothelial nitric oxide synthase (eNOS), diffuses to the underlying vascular smooth muscle cells. mdpi.com There, it activates soluble guanylyl cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn inhibits smooth muscle contraction and promotes vasodilation. mdpi.com This ETB receptor-mediated release of NO acts as a crucial counter-regulatory pathway, limiting the extent of ETA-mediated vasoconstriction. mdpi.com In healthy individuals, low doses of ET-1 infused into the brachial artery initially cause vasodilation, consistent with this ETB-mediated release of vasodilators. mdpi.com
Role in Fluid and Electrolyte Balance
Beyond its profound effects on the vasculature, Endothelin-1 is also a key player in the regulation of fluid and electrolyte homeostasis, primarily through its actions in the kidney.
Regulation of Renal Sodium and Water Reabsorption
Endothelin-1, particularly that produced within the kidney, plays a significant physiological role in inhibiting the reabsorption of sodium (Na+) and water by the nephron. nih.govjci.org This action is especially important in the context of increased salt intake. nih.gov The inner medullary collecting duct (CD) is a major site of renal ET-1 production. jci.org Increased tubular flow and shear stress, as well as potentially increased osmolality associated with a high-salt diet, are thought to stimulate ET-1 release from these cells. nih.gov
The inhibitory effect of ET-1 on sodium and water reabsorption is primarily mediated through the activation of ETB receptors. physiology.org In vitro studies have demonstrated that ET-1 inhibits Na+ and water reabsorption in the cortical and inner medullary collecting ducts via ETB receptor activation. jci.org This leads to natriuresis (excretion of sodium in the urine) and diuresis (increased urine production). ahajournals.org The importance of this pathway is highlighted by studies showing that a collecting duct-specific knockout of the ET-1 gene in mice results in salt-sensitive hypertension and sodium retention. jci.orgphysiology.org
The effect of ET-1 on sodium and water excretion can be complex and dose-dependent. While locally produced ET-1 in the renal tubules tends to decrease salt and water reabsorption, systemic infusion of high doses of ET-1 can lead to an antinatriuretic and antidiuretic effect, which is likely secondary to its potent vasoconstrictor action on the renal vasculature, reducing renal blood flow and glomerular filtration rate. ahajournals.org
Modulation of Immune and Inflammatory Cell Functions
Beyond its well-established role in vascular tone, Endothelin-1 (ET-1) is increasingly recognized as a significant modulator of immune and inflammatory responses. nih.gov It can act as a pro-inflammatory cytokine, influencing the behavior of various immune cells. atsjournals.org
Involvement in Immune Cell Recruitment and Chemotaxis
ET-1 plays a crucial role in the recruitment of immune cells to sites of inflammation. mdpi.commdpi.com It stimulates the production of chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), which are powerful attractants for monocytes and neutrophils, respectively. nih.gov This action facilitates the trafficking of leukocytes to injured or infected tissues. nih.gov Furthermore, ET-1 can increase the expression of cellular adhesion molecules like ICAM-1 and VCAM-1, which are essential for the process of immune cell diapedesis, or movement from the bloodstream into tissues. nih.gov Studies have shown that ET-1, along with its ET-B receptor and endothelin-converting enzyme (ECE), is involved in the migration of monocytes across the blood-brain barrier. nih.gov
Regulation of Mast Cell Activation
ET-1 can directly activate mast cells, a key component of the innate immune system. nih.govatsjournals.org This activation leads to the degranulation of mast cells and the subsequent release of a variety of inflammatory mediators, including histamine, serotonin, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govoup.com The interaction between ET-1 and mast cells is complex; mast cells themselves can produce ET-1, and they also respond to it through ET-A receptors, creating a potential feedback loop. nih.gov In some contexts, this mast cell activation by ET-1 can contribute to pathological processes, while in others, it may play a role in homeostasis by degrading excess ET-1. nih.govphysiology.org The ability of ET-1 to induce mast cell degranulation has been shown to be dependent on an increase in intracellular calcium. aai.org
Priming of Neutrophils
ET-1 is known to "prime" neutrophils, rendering them more responsive to other activating stimuli. atsjournals.org This priming effect enhances various neutrophil functions, including their adhesion to endothelial cells. nih.gov ET-1 stimulates the expression of adhesion molecules, specifically the CD11b/CD18 integrin complex, on the surface of neutrophils. nih.govnih.gov This increased expression facilitates the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade. nih.gov While some studies indicate that ET-1 alone does not stimulate the production of reactive oxygen species by neutrophils, it can enhance their generation when the cells are activated by other substances like f-Met-Leu-Phe (fMLP). karger.com
Table 2: Modulation of Immune Cell Functions by Endothelin-1
| Immune Cell Type | ET-1 Mediated Effect | Key Mechanisms |
| Monocytes | Recruitment and Chemotaxis nih.gov | Stimulation of MCP-1 and IL-8 production nih.gov |
| Mast Cells | Activation and Degranulation nih.govatsjournals.org | ET-A receptor-dependent activation, release of histamine, TNF-α, IL-6 nih.govnih.gov |
| Neutrophils | Priming and Adhesion atsjournals.orgnih.gov | Increased expression of CD11b/CD18 integrins nih.govnih.gov |
Effects on Cell Proliferation and Differentiation
Endothelin-1 (ET-1) exerts significant influence on the fundamental cellular processes of proliferation and differentiation, particularly in the context of skeletal muscle.
Regulation of Cellular Growth and Myogenesis (e.g., Skeletal Muscle Cells)
Myogenesis, the process of forming skeletal muscle tissue, is a tightly regulated sequence of events involving myoblast proliferation, differentiation, and fusion into myotubes. frontiersin.orgfrontiersin.org Emerging evidence indicates that ET-1 can act as a negative regulator of this process. portlandpress.comnih.gov
Studies using C2C12 myoblasts, a common cell line model for skeletal muscle development, have shown that ET-1 can inhibit insulin-stimulated cell proliferation. portlandpress.com Furthermore, ET-1 has been demonstrated to impair myoblast differentiation by downregulating key myogenic regulatory factors such as MyoD and myogenin (MyoG), as well as the structural protein Myosin Heavy Chain (MyHC). portlandpress.com This inhibitory effect on myogenesis is primarily mediated through the ET-B receptor and involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. portlandpress.comnih.gov
In addition to inhibiting the formation of new muscle tissue, ET-1 has been linked to processes that can lead to muscle wasting or atrophy. portlandpress.comnih.gov Chronic infusion of ET-1 in animal models has been shown to cause skeletal muscle atrophy and impair physical performance. portlandpress.com At a cellular level, ET-1 can decrease the expression of MyHC in already differentiated myotubes, an effect that can be mitigated by inhibiting the ubiquitin-proteasome system, suggesting that ET-1 promotes protein degradation in muscle cells. portlandpress.com Some research also suggests that ET-1 can induce cellular senescence and fibrosis in myoblasts, potentially contributing to age-related muscle decline, or sarcopenia. nih.gov
Table 3: Effects of Endothelin-1 on Skeletal Muscle Cells
| Cellular Process | Effect of Endothelin-1 | Mediating Receptor/Pathway | Key Molecular Changes |
| Myoblast Proliferation | Inhibition (of insulin-stimulated proliferation) portlandpress.com | ET-B Receptor portlandpress.com | - |
| Myogenesis/Differentiation | Impairment portlandpress.comnih.gov | ET-B Receptor, p38 MAPK pathway portlandpress.comnih.gov | Decreased MyoD, MyoG, and MyHC expression portlandpress.com |
| Muscle Atrophy | Induction portlandpress.comnih.gov | ET-B Receptor portlandpress.com | Decreased MyHC expression, activation of ubiquitin-proteasome system portlandpress.com |
| Cellular Senescence | Induction nih.gov | ET-A Receptor nih.gov | - |
Influence on Oligodendrocyte, Cardiac Myofibroblast, and Neural Progenitor Cell Differentiation
Endothelin-1 (ET-1) plays a multifaceted role in regulating the differentiation of various cell types, a process critical for tissue development, repair, and pathology. Its influence extends to oligodendrocyte progenitor cells (OPCs), cardiac fibroblasts, and neural progenitor cells (NPCs), steering their fate towards distinct differentiated states through complex signaling pathways.
Oligodendrocyte Differentiation:
ET-1, primarily derived from astrocytes in the central nervous system, is a significant regulator of oligodendrocyte development. nih.govjneurosci.org Oligodendrocyte progenitor cells (OPCs) express both endothelin A (ETA) and endothelin B (ETB) receptors, which upon activation by ET-1, trigger downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). nih.govjneurosci.orgjneurosci.org Research indicates that ET-1 exerts a dual effect on OPCs: it enhances their migration through both chemotactic and chemokinetic mechanisms while simultaneously inhibiting their differentiation into mature, myelinating oligodendrocytes. nih.govjneurosci.org Specifically, it has been shown to prevent the lineage progression from the O4+ stage to the O1+ stage without impacting cell proliferation. nih.govjneurosci.org Inhibition of ET-1 receptor activity, conversely, promotes OPC differentiation. nih.govjneurosci.org
In the context of preterm white matter injury, a condition that impedes the maturation of oligodendrocytes, the ET-1/ETB receptor signaling pathway has been identified as a crucial component of the interaction between neurons and OPCs. frontiersin.orgnih.govfigshare.com Studies have shown that while preterm white matter injury leads to an increase in ETB-positive OPCs, the stimulation of ET-1/ETB signaling can rescue the impaired maturation of oligodendrocytes. frontiersin.orgnih.gov In vitro experiments have demonstrated that ET-1 treatment significantly increases the percentage of mature, myelin basic protein (MBP)-positive oligodendrocytes. frontiersin.org However, other studies suggest that loss of ET-1 signaling can reduce oligodendrocyte progenitor cell proliferation in the subventricular zone. nih.gov
Table 1: Effects of Endothelin-1 on Oligodendrocyte Differentiation
| Cell Type | Effect of ET-1 | Receptors Involved | Key Signaling Pathways | Outcome | Reference |
|---|---|---|---|---|---|
| Oligodendrocyte Progenitor Cells (OPCs) | Enhances migration, inhibits differentiation (O4+ to O1+ stage) | ETA, ETB | ERK, CREB phosphorylation | Regulation of developmental myelination | nih.govjneurosci.orgjneurosci.org |
Cardiac Myofibroblast Differentiation:
In the heart, ET-1 is a potent profibrotic mediator implicated in the pathogenesis of cardiac fibrosis. nih.gov Following cardiac injury, ET-1 contributes to the activation of cardiac fibroblasts and their differentiation into myofibroblasts, a key event in the fibrotic response. nih.govahajournals.org This differentiation is characterized by the overexpression of α-smooth muscle actin (α-SMA) and increased deposition of extracellular matrix proteins like collagen. nih.govresearchgate.net
The signaling mechanism underlying ET-1-induced myofibroblast differentiation primarily involves the endothelin A receptor (ETAR). nih.govresearchgate.net Activation of ETAR by ET-1 initiates a signaling cascade through Gαq and extracellular signal-regulated kinase (ERK), leading to increased fibroblast proliferation and the synthesis of α-SMA and collagen I. nih.govresearchgate.net This process is crucial for the enhanced contractile phenotype observed in fibrotic fibroblasts. molbiolcell.org Furthermore, there is evidence of crosstalk with other signaling pathways, as Angiotensin II can induce the expression of ET-1 in cardiac fibroblasts, further promoting myofibroblast formation. ahajournals.org
Table 2: Effects of Endothelin-1 on Cardiac Myofibroblast Differentiation
| Cell Type | Effect of ET-1 | Receptors Involved | Key Signaling Pathways | Outcome | Reference |
|---|---|---|---|---|---|
| Human Cardiac Fibroblasts | Induces proliferation and differentiation into myofibroblasts | ETAR | ETAR/Gαq/ERK | Increased α-SMA and collagen I synthesis, contributing to cardiac fibrosis | nih.govresearchgate.net |
Neural Progenitor Cell Differentiation:
ET-1, particularly when overexpressed in astrocytes following events like a stroke, influences the proliferation and differentiation of neural progenitor cells (NPCs). nih.gov NPCs located in neurogenic regions such as the subventricular zone (SVZ) have the capacity to differentiate into neurons, astrocytes, or oligodendrocytes. nih.gov Studies have shown that astrocytic ET-1 overexpression promotes the proliferation of NPCs and preferentially directs their differentiation towards an astrocytic lineage. nih.govjacc.org This effect is mediated through the Jak2/Stat3 signaling pathway. nih.gov The targeted inhibition of this pathway has been shown to reduce the number of newly formed astrocytes originating from NPCs. nih.gov
Contributions to Neurovascular Coupling and Cognitive Function (Mechanistic Insights)
Neurovascular coupling (NVC) is the fundamental physiological process that links transient neural activity to subsequent changes in cerebral blood flow (CBF). frontiersin.org Endothelin-1 is a key player in the modulation of this intricate mechanism, and its dysregulation is implicated in neurovascular dysfunction and associated cognitive impairments in various pathological conditions. frontiersin.orgscispace.com
ET-1 is a potent vasoconstrictor that exerts its effects on the cerebral vasculature primarily through the endothelin A receptor (ETAR). frontiersin.orgnih.gov In conditions such as subarachnoid hemorrhage and ischemic stroke, the expression of ET-1 is upregulated. frontiersin.org This leads to potent vasoconstriction, an increase in vascular resistance, and a reduction in regional cerebral blood flow, thereby impairing neurovascular coupling. frontiersin.org The mechanism often involves the JNK MAPK-dependent signaling pathway and excessive activation of NMDA receptors. frontiersin.org
In the context of chronic intermittent hypoxia, a hallmark of obstructive sleep apnea, ET-1 mediates cerebrovascular dysfunction. nih.gov It triggers vascular oxidative stress through the activation of NADPH oxidase, leading to a disruption of both functional hyperemia (the increase in blood flow in response to neuronal activity) and endothelium-dependent vasodilation. nih.gov This disruption of cerebrovascular regulation can diminish vascular reserves and heighten the risk for stroke and dementia. nih.gov
Furthermore, ET-1 is implicated in the cognitive decline associated with conditions like experimental cerebral malaria. plos.org Elevated levels of ET-1 in the brain during such inflammatory states contribute to cerebrovascular constriction, blood-brain barrier disruption, and microvascular congestion. plos.org Antagonism of the ETA receptor has been shown to mitigate these effects and prevent the resulting neurocognitive impairments. plos.org The role of ET-1 in neurovascular unit dysfunction is a common thread across various encephalopathies, highlighting its significance as a potential therapeutic target. frontiersin.orgoup.com
Table 3: Mechanistic Insights into Endothelin-1's Role in Neurovascular Coupling and Cognitive Function
| Condition | Mechanism of ET-1 Action | Receptor(s) Involved | Downstream Effects | Impact on Cognitive Function | Reference |
|---|---|---|---|---|---|
| Subarachnoid Hemorrhage/Ischemic Stroke | Upregulation of ET-1, potent vasoconstriction | ETAR | Increased vascular resistance, reduced cerebral blood flow, impaired NVC | Contribution to delayed ischemic injury and cognitive deficits | frontiersin.org |
| Chronic Intermittent Hypoxia | Triggers vascular oxidative stress via NADPH oxidase activation | ETAR | Disruption of functional hyperemia and endothelium-dependent vasodilation | Increased risk for cognitive dysfunction and dementia | nih.gov |
| Experimental Cerebral Malaria | Increased ET-1 levels leading to cerebrovascular constriction and inflammation | ETA | Blood-brain barrier disruption, microvascular congestion | Development of neurocognitive impairments | plos.org |
Other Physiological Contributions (e.g., Gastrointestinal Ion Transport)
Beyond its well-documented vascular and developmental roles, Endothelin-1 contributes to other vital physiological processes, notably the regulation of ion transport in the gastrointestinal tract. nih.gov The presence of ET-1 and its receptors in the gut suggests its involvement in maintaining water, solute, and electrolyte homeostasis. nih.govphysiology.org
In the rat colon, ET-1 has a secretory effect, inducing an increase in the short-circuit current. nih.gov This action is mediated by the activation of ETA receptors and appears to involve both cyclo-oxygenase products and enteric nerves. nih.gov Mechanistically, ET-1 decreases the net absorption of sodium and chloride ions. nih.gov
In human intestinal mucosa, ET-1 has been shown to stimulate chloride secretion while inhibiting the absorption of sodium and glucose via the Na+-glucose cotransporter. nih.gov This modulation of ion transport is crucial for the regulation of fluid balance in the gut. While ET-1 stimulates chloride secretion in the human intestine, its effects can vary in different tissues. For instance, in human gallbladder epithelial cells, it inhibits cAMP-dependent anion secretion. atsjournals.orgatsjournals.org This tissue-specific action highlights the complexity of ET-1's regulatory functions in epithelial transport.
Pathophysiological Contributions of Endothelin 1 Signaling in Disease Models Mechanistic Studies
Role in Inflammatory Processes and Immune Dysfunction
ET-1 is a critical player in the inflammatory cascade, acting as a pro-inflammatory mediator that influences immune cell function and contributes to tissue injury. Its expression is upregulated in response to inflammatory stimuli, creating a feedback loop that can perpetuate and amplify the inflammatory response. nih.govmdpi.com
Endothelin-1 (B181129) as a Pro-inflammatory Cytokine
Beyond its hemodynamic effects, ET-1 is recognized as a pro-inflammatory cytokine. nih.gov While it is constitutively expressed in various tissues under normal physiological conditions, its production is significantly increased by inflammatory triggers such as cytokines, reactive oxygen species, and bacterial toxins. nih.govnih.gov High concentrations of ET-1 are found in inflammatory cells like alveolar macrophages and leukocytes. nih.gov This peptide can modulate vascular permeability, a key process in the immune response, by inducing the formation of gaps between endothelial cells, which facilitates the movement of immune cells into tissues. mdpi.comki.se This function has led to ET-1 being described as a "profibrotic cytokine" due to its integral role in inflammatory and subsequent fibrotic processes. mdpi.comphysiology.org
Induction of Pro-inflammatory Cytokines and Chemokines
ET-1 actively promotes inflammation by stimulating the production and release of other pro-inflammatory mediators from various immune cells. nih.gov In monocytes, ET-1 enhances the expression and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). mdpi.comnih.gov It also stimulates the production of potent chemokines, including Interleukin-8 (IL-8), a neutrophil chemoattractant, and Monocyte Chemoattractant Protein-1 (MCP-1), which recruits monocytes to sites of inflammation. nih.govahajournals.org This induction of cytokines and chemokines can create a positive feedback loop, as mediators like TNF-α can, in turn, stimulate further ET-1 release, thereby amplifying the inflammatory cascade. nih.govmdpi.com
Table 1: Pro-inflammatory Mediators Induced by Endothelin-1
| Mediator | Producing Cell Type(s) | Reference(s) |
| TNF-α | Monocytes, Mast Cells | nih.govmdpi.comnih.gov |
| IL-1 | Monocytes | mdpi.comnih.gov |
| IL-6 | Monocytes, Mast Cells | mdpi.comnih.gov |
| IL-8 | Monocytes | nih.gov |
| MCP-1 | Monocytes | nih.govahajournals.org |
Effects on Leukocyte Adhesion Molecules and Trafficking
ET-1 plays a crucial role in orchestrating the movement of leukocytes from the bloodstream into tissues, a fundamental step in the inflammatory response. nih.govsci-hub.se It achieves this by upregulating the expression of several key leukocyte adhesion molecules on the surface of endothelial cells. nih.gov Studies on human brain and coronary artery endothelial cells have shown that ET-1 exposure increases the expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. nih.govnih.gov These molecules are essential for the capture, rolling, and firm adhesion of leukocytes to the endothelium, which precedes their migration into the surrounding tissue. nih.govnih.gov Furthermore, ET-1 can directly act on neutrophils, upregulating the expression of the integrin CD11b/CD18, which is critical for their adhesion and subsequent inflammatory functions. atsjournals.org This ET-1-mediated cascade of events potentiates inflammation and the trafficking of immune cells into injured or infected tissues. nih.gov
Mechanisms in Experimental Models of Sepsis and Infectious Diseases
In the context of sepsis and severe infections, ET-1 is a significant contributor to the associated pathophysiology. nih.gov During endotoxemia, which mimics bacterial sepsis, plasma levels of ET-1 are markedly increased. nih.gov Bacterial toxins, such as lipopolysaccharide (LPS), stimulate macrophages to produce pro-inflammatory cytokines like TNF-α and IL-1β, which in turn mediate the increased production of ET-1 from endothelial cells and other cell types. nih.gov This surge in ET-1 contributes to the widespread endothelial dysfunction, microvascular damage, and organ failure characteristic of sepsis. nih.govresearchgate.net In experimental models of bacterial meningitis, ET-1 contributes to inflammation at the blood-brain barrier and enhances white blood cell infiltration into the cerebrospinal fluid, likely by inducing the production of chemokines. nih.gov Similarly, in models of Chagas disease, infection with Trypanosoma cruzi leads to increased ET-1 levels, which upregulate pro-inflammatory pathways and contribute to vascular injury and cardiac remodeling. nih.gov
Contribution to Oxidative Stress and Reactive Oxygen Species Production
ET-1 is a significant contributor to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. nih.gov Mechanistic studies have demonstrated that ET-1 can enhance the production of ROS, such as superoxide (B77818) anions, in various vascular cells, including endothelial and smooth muscle cells. nih.govahajournals.org This effect is often mediated through the activation of NADPH oxidase, a major enzymatic source of superoxide in the vasculature. nih.govportlandpress.com The increased ROS production induced by ET-1 can lead to endothelial dysfunction, impair antioxidant capacity, and promote further inflammation and cell proliferation. nih.govoup.com Conversely, reactive oxygen species themselves can stimulate the synthesis of ET-1, establishing a detrimental feedback loop that exacerbates vascular damage in pathological conditions like hypertension and diabetes. ahajournals.orgoup.com
Contribution to Fibrotic Disorders
Endothelin-1 is a pivotal mediator in the pathogenesis of fibrotic disorders, which are characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. nih.goversnet.org Elevated levels of ET-1 are found in the tissues and fluids of patients with conditions like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. nih.govnih.gov
Mechanistically, ET-1 drives key profibrotic processes. It acts as a potent stimulus for fibroblast activation, proliferation, and their differentiation into myofibroblasts—cells that are central to wound healing and fibrosis due to their contractile nature and high capacity for collagen synthesis. nih.govatsjournals.org ET-1 promotes the synthesis of collagen type I and III while simultaneously inhibiting the expression of matrix metalloproteinase-1, an enzyme responsible for breaking down collagen, thus tilting the balance towards matrix deposition. ersnet.orgspringermedizin.de Furthermore, ET-1 can induce epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal (fibroblast-like) phenotype, further contributing to the pool of matrix-producing cells. ersnet.orgatsjournals.org This effect is often mediated through the production of Transforming Growth Factor-beta (TGF-β), another potent profibrotic cytokine, highlighting a crucial interplay between these two pathways in driving fibrosis. ersnet.orgspringermedizin.de Animal models have substantiated this role, with lung-specific overexpression of ET-1 leading to spontaneous lung inflammation and fibrosis. nih.gov
Table 2: Pro-fibrotic Actions of Endothelin-1
| Action | Cellular/Molecular Effect | Reference(s) |
| Fibroblast Activation | Stimulates fibroblast chemotaxis and proliferation. | nih.gov |
| Myofibroblast Differentiation | Promotes the transformation of fibroblasts into contractile, matrix-producing myofibroblasts. | nih.govatsjournals.org |
| Matrix Deposition | Increases synthesis of collagen type I and III. | ersnet.orgspringermedizin.de |
| Inhibition of Matrix Degradation | Decreases expression of matrix metalloproteinase-1 (MMP-1). | ersnet.orgspringermedizin.de |
| Epithelial-Mesenchymal Transition (EMT) | Induces epithelial cells to transform into fibroblast-like cells, often via TGF-β. | ersnet.orgatsjournals.org |
Fibroblast Activation, Proliferation, and Myofibroblast Differentiation
Endothelin-1 (ET-1) is a potent mediator in the activation of fibroblasts, stimulating their proliferation and differentiation into myofibroblasts, which are key events in the pathogenesis of fibrosis. nih.govnih.govnih.gov This process is largely driven by the interaction of ET-1 with its receptors, primarily the endothelin A receptor (ETAR), on the surface of fibroblasts. nih.govcore.ac.ukresearchgate.net
Upon binding to ETAR, ET-1 triggers a cascade of intracellular signaling pathways. nih.gov In human cardiac fibroblasts, this interaction activates the Gαq protein, which in turn stimulates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key driver of fibroblast proliferation and differentiation. nih.gov Similarly, in lung fibroblasts, ET-1-induced myofibroblast differentiation is mediated through the ETAR and involves the activation of the PI3-kinase/Akt signaling pathway. molbiolcell.orgmolbiolcell.org This pathway is crucial for the expression of contractile proteins that characterize the myofibroblast phenotype. molbiolcell.org
The differentiation of fibroblasts into myofibroblasts is marked by the de novo expression of α-smooth muscle actin (α-SMA) and the formation of stress fibers, which enhance the contractile capacity of the cells. nih.govmolbiolcell.orgsciepublish.comahajournals.org ET-1 has been shown to induce the expression of α-SMA and other contractile proteins such as ezrin, moesin, and paxillin (B1203293) in lung fibroblasts. molbiolcell.orgmolbiolcell.org This transformation is critical for tissue repair but becomes detrimental when unregulated, leading to excessive scarring and tissue stiffness. molbiolcell.orgmolbiolcell.org
Furthermore, ET-1 can act in concert with other pro-fibrotic factors, such as transforming growth factor-beta (TGF-β), to amplify the fibrotic response. nih.govplos.org This synergistic action underscores the central role of ET-1 in creating a pro-fibrotic microenvironment that sustains fibroblast activation and myofibroblast persistence.
Table 1: Role of Endothelin-1 in Fibroblast Activation and Differentiation
| Cell Type | Receptor(s) Involved | Key Signaling Pathways | Downstream Effects | Reference(s) |
|---|---|---|---|---|
| Human Cardiac Fibroblasts | ETAR | Gαq/ERK1/2 | Increased proliferation, α-SMA and collagen I synthesis | nih.gov |
| Human Lung Fibroblasts | ETAR | rac/PI3-kinase/Akt | Induction of α-SMA, ezrin, moesin, paxillin; matrix contraction | molbiolcell.orgmolbiolcell.org |
| Normal Fibroblasts | ETAR and ETBR | Tyrosine kinases, Protein Kinase C | Collagen synthesis, matrix remodeling | core.ac.ukresearchgate.net |
Regulation of Extracellular Matrix (ECM) Synthesis and Remodeling (e.g., Collagen, Fibronectin)
Endothelin-1 (ET-1) plays a significant role in the regulation of extracellular matrix (ECM) turnover, a critical process in both normal tissue repair and pathological fibrosis. core.ac.ukresearchgate.net ET-1 promotes the synthesis of key ECM components, particularly fibrillar collagens, while having a more variable effect on other matrix proteins like fibronectin. core.ac.ukresearchgate.netaging-us.com
Studies have consistently shown that ET-1 stimulates the production of collagen type I and type III by fibroblasts. core.ac.ukresearchgate.netersnet.org This effect is mediated through the activation of both ETA and ETB receptors. core.ac.ukresearchgate.net The upregulation of collagen synthesis occurs at the transcriptional level, with ET-1 increasing the steady-state levels of proα1(I) and proα1(III) collagen mRNA. core.ac.uk In human lamina cribrosa cells, ET-1 has also been demonstrated to increase the synthesis of collagen type I and type VI, further highlighting its broad impact on collagen production. nih.govnih.gov
In contrast to its effects on collagen, ET-1 does not appear to significantly influence the production of fibronectin in some fibroblast types. core.ac.ukresearchgate.net However, in other cellular contexts, such as in myoblasts, ET-1 has been shown to increase fibronectin expression. aging-us.com This suggests that the regulatory effects of ET-1 on ECM components can be cell-type specific.
ET-1 also contributes to the remodeling of the ECM by enhancing the contractile capabilities of fibroblasts and myofibroblasts. molbiolcell.orgmolbiolcell.org This process, essential for wound closure, is driven by the ET-1-induced expression of contractile proteins. molbiolcell.org The enhanced ability of fibroblasts to contract the collagen matrix further contributes to the structural changes seen in fibrotic tissues. molbiolcell.orgmolbiolcell.org
Table 2: Endothelin-1's Effect on Extracellular Matrix Components
| ECM Component | Effect of ET-1 | Receptor(s) Implicated | Cell Type Studied | Reference(s) |
|---|---|---|---|---|
| Collagen Type I | Increased synthesis | ETAR and ETBR | Normal fibroblasts, Human lamina cribrosa cells | core.ac.ukresearchgate.netnih.govnih.gov |
| Collagen Type III | Increased synthesis | ETAR and ETBR | Normal fibroblasts | core.ac.ukresearchgate.net |
| Collagen Type VI | Increased synthesis | ETAR and ETBR | Human lamina cribrosa cells | nih.govnih.gov |
| Fibronectin | No significant change / Increased expression | Not specified / ETAR | Normal fibroblasts / Myoblasts | core.ac.ukresearchgate.netaging-us.com |
Inhibition of Matrix Metalloproteinase (MMP) Activity
Endothelin-1 (ET-1) contributes to the net accumulation of extracellular matrix (ECM) not only by stimulating its synthesis but also by inhibiting its degradation. This is achieved through the downregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down ECM components. core.ac.ukresearchgate.net
In human fibroblasts, ET-1 has been shown to suppress the expression and secretion of MMP-1, also known as collagenase. core.ac.ukresearchgate.net This inhibitory effect is mediated exclusively through the ETA receptor. core.ac.ukresearchgate.net The reduction in MMP-1 levels occurs at the transcriptional level, with ET-1 reducing MMP-1 transcript expression. core.ac.ukresearchgate.net
In other cell types, such as human first-trimester trophoblasts, ET-1 has been found to down-regulate the expression of MMP-14 and MMP-15. oup.com This effect is mediated via the ETB receptor and is associated with a decrease in the invasive capacity of these cells. oup.com
Conversely, in human optic nerve head astrocytes, ET-1 has been observed to increase the activity of MMP-2 and the expression of its tissue inhibitors, TIMP-1 and TIMP-2. nih.govarvojournals.org This suggests that the influence of ET-1 on MMPs can be complex and context-dependent, varying with cell type and the specific MMP involved. The balance between MMPs and their inhibitors is critical for maintaining tissue homeostasis, and its disruption by ET-1 can significantly contribute to the pathological remodeling seen in fibrotic diseases.
Table 3: Regulation of Matrix Metalloproteinases by Endothelin-1
| MMP/TIMP | Effect of ET-1 | Receptor(s) Involved | Cell Type | Reference(s) |
|---|---|---|---|---|
| MMP-1 | Decreased expression and secretion | ETAR | Human fibroblasts | core.ac.ukresearchgate.net |
| MMP-14 | Decreased protein levels and mRNA | ETBR | Human first trimester trophoblasts | oup.com |
| MMP-15 | Decreased protein levels and mRNA | ETBR | Human first trimester trophoblasts | oup.com |
| MMP-2 | Increased activity | Not specified | Human optic nerve head astrocytes | nih.govarvojournals.org |
| TIMP-1 | Increased expression | Not specified | Human optic nerve head astrocytes | nih.govarvojournals.org |
| TIMP-2 | Increased expression | Not specified | Human optic nerve head astrocytes | nih.govarvojournals.org |
Mechanistic Roles in Organ-Specific Fibrosis Models
Cardiac Fibrosis
Endothelin-1 (ET-1) is a key contributor to the development of cardiac fibrosis, a condition characterized by the excessive deposition of extracellular matrix (ECM) in the heart muscle. nih.govahajournals.org This process is initiated and sustained by the activation of resident cardiac fibroblasts, which differentiate into myofibroblasts in response to cardiac injury or stress. ahajournals.org
In the context of diabetic cardiomyopathy, endothelial cell-derived ET-1 has been shown to promote cardiac fibrosis by stimulating endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells acquire fibroblast-like properties. ahajournals.orgnih.gov This transition contributes to the accumulation of fibroblasts in the diabetic heart. ahajournals.orgnih.gov Furthermore, ET-1 upregulates the expression of profibrotic genes such as transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), which further drive the fibrotic process. ahajournals.org
Mechanistically, ET-1 exerts its pro-fibrotic effects on cardiac fibroblasts primarily through the ETA receptor. nih.gov The binding of ET-1 to this receptor activates the Gαq protein and the downstream ERK1/2 signaling pathway, leading to increased fibroblast proliferation and the synthesis of α-smooth muscle actin (α-SMA) and collagen I. nih.gov In vitro studies have confirmed that ET-1 stimulates cardiac fibroblast proliferation and their differentiation into myofibroblasts. frontiersin.org
The renin-angiotensin-aldosterone system (RAAS) also interacts with the endothelin system to promote cardiac fibrosis. Angiotensin II can stimulate the production of ET-1 in various cardiac cells, and ET-1, in turn, can stimulate aldosterone (B195564) release, creating a vicious cycle that enhances collagen synthesis. jacc.org
Pulmonary Fibrosis
Endothelin-1 (ET-1) is a critical mediator in the pathogenesis of pulmonary fibrosis, a progressive and often fatal lung disease characterized by excessive scarring of the lung tissue. nih.govnih.goversnet.orgatsjournals.org Elevated levels of ET-1 are found in the bronchoalveolar lavage fluid and lung tissue of patients with idiopathic pulmonary fibrosis (IPF). nih.govnih.gov
ET-1 contributes to pulmonary fibrosis through multiple mechanisms. It drives the activation, proliferation, and differentiation of lung fibroblasts into myofibroblasts, which are the primary cells responsible for excessive collagen deposition. nih.govnih.gov This process is largely mediated through the ETA receptor and involves the activation of the PI3-kinase/Akt and MEK/ERK MAP kinase pathways. molbiolcell.orgmolbiolcell.orgsciepublish.com The differentiation into myofibroblasts is characterized by the expression of α-smooth muscle actin (α-SMA) and an enhanced ability to contract the extracellular matrix. molbiolcell.orgmolbiolcell.org
In addition to its direct effects on fibroblasts, ET-1 can also promote the transition of alveolar epithelial cells into fibroblast-like cells, a process known as epithelial-mesenchymal transition (EMT), further contributing to the pool of fibrosis-driving cells. ersnet.orgersnet.org ET-1 also stimulates the synthesis of collagen type I and type III and inhibits the expression of matrix metalloproteinase-1 (MMP-1), tipping the balance towards matrix deposition. ersnet.orgersnet.org
Furthermore, ET-1 can induce resistance to apoptosis in lung fibroblasts, allowing for the persistence of these pro-fibrotic cells. nih.gov This effect is mediated through the PI3K/Akt and p38 MAPK signaling pathways. sciepublish.comatsjournals.org
Renal Fibrosis
Endothelin-1 (ET-1) plays a pivotal role in the progression of chronic kidney disease (CKD) and the development of renal fibrosis. astrazeneca.comresearchgate.netkarger.com In pathological states, the production of ET-1 in the kidney is significantly increased, contributing to renal injury and fibrosis through its effects on various renal cell types. researchgate.net
The pro-fibrotic actions of ET-1 in the kidney are primarily mediated through the ETA receptor. researchgate.net Activation of this receptor on renal fibroblasts stimulates the synthesis of extracellular matrix components, including collagen and fibronectin, leading to glomerulosclerosis and tubulointerstitial fibrosis. karger.com ET-1 also promotes the proliferation of mesangial cells and induces them to secrete type IV collagen, further contributing to the fibrotic process. karger.comtandfonline.com
In the context of diabetic nephropathy, a leading cause of end-stage renal disease, hyperglycemia increases ET-1 expression. tandfonline.com This, in turn, leads to podocyte injury, inflammation, and fibrosis. tandfonline.com ET-1 can disrupt the actin cytoskeleton of podocytes, impair the slit diaphragm, and cause podocyte detachment and apoptosis, all of which contribute to the breakdown of the glomerular filtration barrier and the progression of kidney disease. tandfonline.com
Furthermore, ET-1 can stimulate epithelial-to-mesenchymal transition (EMT) in tubular cells, providing another source of mesenchymal stromal cells that contribute to renal interstitial fibrosis. tandfonline.com The vasoconstrictive effects of ET-1 also play a role by reducing renal blood flow and increasing glomerular pressure, which can exacerbate kidney damage over time. astrazeneca.comtandfonline.com
Hepatic Fibrosis
Endothelin-1 (ET-1) is a significant contributor to the pathogenesis of hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins in the liver. In the context of liver injury, hepatic stellate cells (HSCs) are the primary cell type responsible for fibrosis. nih.gov Normally in a quiescent state, HSCs transform into activated, myofibroblast-like cells upon liver damage. nih.gov These activated HSCs are a major source of ET-1 and also express high numbers of endothelin receptors, establishing a potent autocrine and paracrine signaling loop. nih.govnih.gov
Mechanistic studies have revealed that ET-1 promotes fibrogenesis through several key actions. It directly stimulates activated HSCs to increase the gene expression of pro-fibrogenic molecules, including procollagen (B1174764) α1(I) and transforming growth factor-β1 (TGF-β1). nih.gov This effect is primarily mediated through the endothelin A receptor (ETAR). nih.gov Furthermore, ET-1 is a powerful vasoconstrictor that enhances the contractility of activated HSCs, which contributes to increased portal pressure, a major complication of liver cirrhosis. nih.govmdpi.com The interplay between ET-1 and other profibrotic factors is crucial; for instance, apelin, a peptide overexpressed in cirrhotic livers, exerts some of its fibrogenic effects through the activation of ET-1. nih.gov
Interestingly, the role of ET-1 in HSC proliferation is complex and appears to depend on the activation state of the cells. In early-activated (first passage) HSCs, ET-1 primarily drives fibrogenic gene expression without affecting DNA synthesis. nih.gov However, in late-activated (fourth passage) HSCs, ET-1 can inhibit proliferation via the endothelin B receptor (ETBR). nih.gov Despite its pro-fibrotic and mitogenic roles in other contexts, ET-1 does not appear to protect HSCs from apoptosis induced by factors like serum deprivation or Fas ligand. nih.gov
| Key Mechanistic Finding | Primary Receptor Involved | Cell Type | Outcome in Hepatic Fibrosis |
| Increased procollagen α1(I) & TGF-β1 expression | ETAR | First Passage Hepatic Stellate Cells | Promotes ECM deposition |
| Inhibition of DNA synthesis | ETBR | Fourth Passage Hepatic Stellate Cells | Modulates HSC population |
| Enhanced cell contraction | ETAR/ETBR | Activated Hepatic Stellate Cells | Contributes to portal hypertension |
| No significant effect on apoptosis | N/A | First & Fourth Passage Hepatic Stellate Cells | Does not act as a survival factor for HSCs |
Involvement in Angiogenesis and Lymphangiogenesis
Endothelin-1 is a pivotal regulator of both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), processes critical in development, wound healing, and various pathologies like cancer. aacrjournals.orgnih.gov
Direct Effects on Endothelial and Lymphatic Endothelial Cell Growth, Migration, and Differentiation
ET-1 exerts direct pro-angiogenic effects on blood endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov It dose-dependently promotes endothelial cell proliferation, migration, and invasion, which are all crucial early steps in the angiogenic cascade. nih.govphysiology.org These actions are predominantly mediated by the Endothelin B receptor (ETBR). nih.gov Furthermore, ET-1 stimulates the production of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix, facilitating endothelial cell invasion. nih.gov In the later stages of angiogenesis, ET-1 enhances the differentiation of endothelial cells into capillary-like structures and vascular cords. nih.gov
Similarly, ET-1 has been identified as a direct lymphangiogenic mediator. nih.govaacrjournals.org It acts on lymphatic endothelial cells (LECs), which express ETBR, to promote their proliferation, migration, and invasiveness. aacrjournals.orgnih.gov ET-1 also induces the formation of vascular-like structures by LECs and activates intracellular signaling pathways such as AKT and p42/44 MAPK. aacrjournals.orgnih.gov The blockade of ETBR with a specific antagonist inhibits these ET-1-induced effects, confirming the direct role of this receptor in lymphatic vessel formation. nih.govaacrjournals.org
Indirect Mechanisms via Growth Factor Induction (e.g., VEGF, HIF-1α)
Beyond its direct actions, ET-1 potently stimulates angiogenesis and lymphangiogenesis indirectly by inducing the expression of other key growth factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.comresearchgate.net In tumor cells and endothelial cells, ET-1, acting through the ETAR, increases the production and secretion of VEGF. physiology.orgnih.gov This induction is critically linked to Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. mdpi.comphysiology.org
ET-1 can stabilize and increase the levels of HIF-1α protein even under normal oxygen (normoxic) conditions, effectively mimicking a hypoxic state. aacrjournals.orgmdpi.com ET-1 achieves this by inhibiting the prolyl hydroxylase domain 2 (PHD2) enzyme, which normally targets HIF-1α for degradation. mdpi.com The stabilized HIF-1α then translocates to the nucleus and activates the transcription of target genes, including VEGF. mdpi.comresearchgate.net This ET-1/HIF-1α/VEGF axis is a crucial indirect pathway for neovascularization. nih.govmdpi.com In lymphatic endothelial cells, ET-1 similarly uses HIF-1α to upregulate the expression of the lymphangiogenic factors VEGF-C and VEGF-A. aacrjournals.orgnih.govaacrjournals.org
Role in Pathological Neovascularization in Disease Models (e.g., Tumor Angiogenesis, Corneal Neovascularization)
The angiogenic and lymphangiogenic capabilities of ET-1 are deeply implicated in pathological neovascularization, particularly in tumor progression. nih.govmdpi.comnih.gov Tumors require a blood supply to grow and a lymphatic network to metastasize. nih.gov ET-1 is often overexpressed by tumor cells and contributes to cancer progression by stimulating tumor angiogenesis through both the direct and indirect mechanisms described above. mdpi.comaacrjournals.org By promoting the formation of new blood and lymphatic vessels, ET-1 facilitates tumor growth and dissemination. researchgate.netoup.com In melanoma models, for instance, an ET-1-mediated interplay between melanoma cells and endothelial cells, coordinated by the hypoxic microenvironment through HIF-1α/2α, drives angiogenesis and tumor aggressiveness. oup.com
ET-1 is also involved in corneal neovascularization, a pathological condition that can lead to blindness. nih.gov In normally avascular corneas, injury or inflammation can trigger the growth of new blood vessels. reviewofophthalmology.comlongdom.org Studies on vascularized human corneas have shown that ET-1 protein and mRNA expression are significantly upregulated in epithelial cells. nih.gov Concurrently, the endothelial cells of these new ingrowing blood vessels express both ETA and ETB receptors, indicating that the ET-1 system is actively involved in driving this pathological angiogenesis. nih.gov
Endothelin-1 as a Lymphangiogenic Mediator
Research has firmly established ET-1 as a novel mediator of lymphangiogenesis. aacrjournals.orgnih.gov This was demonstrated through in vitro and in vivo studies showing that ET-1 stimulates the growth, invasion, and differentiation of LECs. nih.govaacrjournals.org The expression of ET-1 and its ETBR receptor on LECs creates a signaling axis that directly drives the formation of lymphatic vessels. aacrjournals.orgphysiology.org
Furthermore, ET-1 promotes the formation of functional lymphatic vessels capable of lymphatic flow, as demonstrated in Matrigel plug assays and intradermal lymphangiography. nih.govcdnsciencepub.com This functionality is dependent on the ETBR, as its blockade inhibits the ET-1-induced effects. cdnsciencepub.com The role of ET-1 extends beyond direct stimulation; it also indirectly promotes lymphangiogenesis by inducing the expression of VEGF-A, VEGF-C, and its receptor VEGFR-3 via HIF-1α activation. aacrjournals.orgphysiology.org This dual direct and indirect action makes the ET-1 axis a significant player in lymphatic vessel formation, with implications for diseases involving lymphatic dissemination, such as cancer. physiology.org
Impact on Cell Proliferation, Differentiation, and Apoptosis
Endothelin-1 is a potent mitogen that modulates cell proliferation, differentiation, and survival in a wide variety of cell types, playing a fundamental role in both physiological and pathological processes. srce.hroup.com
Its proliferative effects are well-documented. ET-1 stimulates DNA synthesis and cell growth in vascular endothelial cells, vascular smooth muscle cells, fibroblasts, and mesangial cells. nih.govoup.commdpi.comahajournals.org In human cardiac fibroblasts, for example, ET-1 induces proliferation in a dose-dependent manner, an effect mediated by the ETAR and the Gαq/ERK signaling pathway. mdpi.com Similarly, in human umbilical vein endothelial cells (HUVECs), ET-1 enhances cell proliferation through an ETBR-mediated mechanism that involves NADPH oxidase. nih.gov
ET-1 also influences cell differentiation. It is a key factor in the differentiation of cardiac fibroblasts into myofibroblasts, a critical step in cardiac fibrosis. mdpi.com This process is characterized by the increased expression of α-smooth muscle actin (α-SMA) and collagen, and it is driven by the ETAR/Gαq/ERK pathway. mdpi.com
The role of ET-1 in apoptosis is complex and highly context-dependent, but it frequently functions as a survival factor. srce.hr In many cell types, including various tumor cells, ET-1 triggers anti-apoptotic signals that protect cells from programmed cell death. srce.hroup.com For instance, it can protect fibroblasts from c-Myc-dependent apoptosis that occurs upon serum deprivation. oup.com This survival function is often mediated through the ETAR and the activation of pro-survival signaling pathways like the mitogen-activated protein (MAP) kinase and the phosphatidylinositol 3-kinase (PI3-K)/Akt pathway. srce.hroup.com However, in some contexts, such as in HUVECs, prolonged exposure to ET-1 can reduce apoptosis, an effect that appears to be mediated by the ETB receptor. nih.gov
| Cellular Process | Cell Type | Primary Receptor/Pathway | Effect of Endothelin-1 |
| Proliferation | Cardiac Fibroblasts | ETAR/Gαq/ERK | Increased |
| Endothelial Cells (HUVEC) | ETBR/NADPH Oxidase | Increased | |
| Vascular Smooth Muscle Cells | ETAR | Increased | |
| Differentiation | Cardiac Fibroblasts to Myofibroblasts | ETAR/Gαq/ERK | Induced |
| Endothelial Cells | ETBR | Promotes capillary-like tube formation | |
| Apoptosis | Fibroblasts (c-Myc dependent) | ETAR/MAP Kinase | Inhibited (acts as survival factor) |
| Tumor Cells | ETAR/PI3-K/Akt | Inhibited (acts as survival factor) | |
| Endothelial Cells (HUVEC) | ETBR | Reduced |
Potentiation of Cell Proliferation in Cancer Models
Endothelin-1 has been shown to be a potent mitogen for various cancer cell lines, contributing to tumor growth and progression. nih.govaacrjournals.org This proliferative effect is predominantly mediated through the endothelin A receptor (ETAR). cdnsciencepub.com
Mechanisms of Action:
Autocrine/Paracrine Signaling: Cancer cells can produce and secrete ET-1, which then binds to ETAR on the same or neighboring tumor cells, creating a self-sustaining growth loop. aacrjournals.orgpnas.org In ovarian and prostate cancer cells, this autocrine stimulation is a key driver of proliferation. aacrjournals.orgpnas.org
Synergistic Interactions with Growth Factors: ET-1 can amplify the mitogenic effects of other growth factors such as epidermal growth factor (EGF), fibroblast growth factor 2 (FGF-2), insulin-like growth factors (IGFs), and platelet-derived growth factor (PDGF). cdnsciencepub.compnas.org
Signal Transduction Pathways: Upon binding to ETAR, ET-1 activates several downstream signaling pathways that promote cell proliferation. These include the activation of mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. cdnsciencepub.comresearchgate.net This complex network of signaling ultimately leads to increased DNA synthesis and cell division. cdnsciencepub.com
Osteoblast Proliferation in Bone Metastases: In the context of osteoblastic bone metastases, particularly from breast and prostate cancers, tumor-secreted ET-1 stimulates osteoblast proliferation via the ETA receptor. pnas.org This, in turn, creates a growth-factor-rich microenvironment that further supports tumor growth, establishing a "vicious cycle". pnas.org
Supporting Research Findings:
Studies on ovarian, prostate, and cervical cancer cell lines have demonstrated that ETAR antagonists can significantly reduce cell proliferation. portlandpress.com
In human pulmonary artery smooth muscle cells, serum-induced proliferation is partly mediated by the autocrine release of ET-1. atsjournals.org
Metastatic cancer cells in the bone microenvironment secrete ET-1, which stimulates new bone formation and increases tumor burden. pnas.org
Below is a table summarizing key research findings on ET-1's role in cancer cell proliferation:
Promotion of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. This process is critical in cancer progression, facilitating invasion and metastasis. figshare.comresearchgate.net Endothelin-1, through its receptor ETAR, has been identified as a key inducer of EMT in various cancers. aacrjournals.orgmdpi.com
Mechanisms of Action:
Downregulation of E-cadherin: ET-1 signaling leads to the suppression of E-cadherin, a key protein for maintaining epithelial cell-cell adhesion. aacrjournals.orgphysiology.org
Upregulation of Mesenchymal Markers: Concurrently, ET-1 induces the expression of mesenchymal markers like N-cadherin and vimentin. aacrjournals.org
Activation of Transcription Factors: The process is driven by the activation of transcription factors that repress epithelial genes and activate mesenchymal genes. Key among these is Snail, which directly represses the E-cadherin promoter. aacrjournals.orgphysiology.org ET-1 increases both the stability and transcriptional activity of Snail. aacrjournals.org
Involvement of β-catenin: ET-1 promotes the nuclear translocation and activity of β-catenin, a protein with dual roles in cell adhesion and gene transcription. portlandpress.comaacrjournals.org In the nucleus, β-catenin acts as a transcription factor to promote a pro-mesenchymal and pro-tumor phenotype. portlandpress.com
Role of Integrin-Linked Kinase (ILK): The ET-1/ETAR axis activates integrin-linked kinase (ILK), which in turn inhibits glycogen (B147801) synthase kinase-3β (GSK-3β). aacrjournals.org This inhibition leads to the stabilization of both Snail and β-catenin, promoting their EMT-driving functions. aacrjournals.org
AMPK Pathway in Chondrosarcoma: In human chondrosarcoma cells, ET-1 induces EMT via the AMP-activated protein kinase (AMPK) pathway and by repressing miR-300, which targets the transcription factor Twist. oncotarget.com
Supporting Research Findings:
In ovarian carcinoma cells, ET-1 induces a fibroblastoid and invasive phenotype, downregulates E-cadherin, and increases levels of β-catenin and Snail. aacrjournals.org Blockade of ETAR with antagonists or RNA interference can reverse these EMT characteristics. aacrjournals.org
In human chondrosarcoma, ET-1 promotes EMT, and a positive correlation has been found between ET-1 and Twist expression levels and tumor stage in patient samples. oncotarget.com
In hypertensive nephroangiosclerosis, ET-1 induces EMT in human proximal tubular cells, leading to increased collagen synthesis and cell migration through Rho-kinase and Yes-associated protein (YAP) signaling. nih.gov
Below is a table summarizing the molecular mechanisms of ET-1-induced EMT:
Mechanisms of Apoptotic Evasion
Endothelin-1 contributes to tumor growth and chemoresistance by protecting cancer cells from apoptosis (programmed cell death). nih.govnih.gov This anti-apoptotic effect is a significant factor in the progression of various cancers.
Mechanisms of Action:
PI3K/Akt Pathway Activation: A primary mechanism by which ET-1 inhibits apoptosis is through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. srce.hr Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins.
Bcl-2 Family Modulation: ET-1 signaling can lead to the phosphorylation and activation of the anti-apoptotic protein Bcl-2. cdnsciencepub.comaacrjournals.org It has also been shown to decrease the expression of the anti-apoptotic protein Bcl-xL upon ET-1 blockade, suggesting ET-1 normally supports its expression. nih.gov
Inhibition of FasL-mediated Apoptosis: ET-1 can protect cells from apoptosis induced by the Fas ligand (FasL), a key initiator of the extrinsic apoptosis pathway. nih.gov
Chemoresistance: ET-1 signaling has been shown to confer resistance to chemotherapy-induced apoptosis. nih.gov For instance, it can protect cancer cells from paclitaxel-induced apoptosis. cdnsciencepub.compnas.org This chemoresistance is often mediated through the ETAR. nih.gov
Role of β-arrestin1: The interaction of ET-1 with the scaffold protein β-arrestin1 is implicated in promoting chemoresistance and apoptosis evasion. nih.gov
DNA Damage Escape Pathway: ET-1 signaling may provide a pathway for cancer cells to escape DNA damage-induced apoptosis, as evidenced by the increased sensitization to PARP inhibitors when ET-1 signaling is blocked. nih.gov
Supporting Research Findings:
In ovarian cancer cells, ET-1 protects against paclitaxel-induced apoptosis, an effect that is blocked by an ETAR antagonist. aacrjournals.org
In colon cancer cells, ET-1 can rescue cells from apoptosis following the inhibition of β-catenin signaling. cdnsciencepub.com
Blockade of ET-1 signaling in certain cancer cell lines leads to an increase in apoptotic markers like cleaved caspase-3 and cleaved PARP, especially when combined with chemotherapy. nih.gov
Below is a table summarizing the mechanisms of ET-1-mediated apoptotic evasion:
Impairment of Skeletal Muscle Myogenesis and Development
Emerging evidence suggests that elevated levels of Endothelin-1, as seen in aging and obesity, can negatively impact skeletal muscle health, contributing to conditions like sarcopenia (age-related muscle loss). nih.govaging-us.com
Mechanisms of Action:
Inhibition of Myoblast Proliferation: While ET-1 can be mitogenic in some cell types, in C2C12 myoblasts, it inhibits insulin-stimulated cell proliferation. portlandpress.com This anti-mitogenic effect is mediated through the endothelin B receptor (ETBR). portlandpress.com
Impairment of Myogenesis: ET-1 inhibits the differentiation of myoblasts into mature muscle fibers (myotubes). nih.govportlandpress.com This is achieved by reducing the expression of key myogenic regulatory factors such as MyoD and MyoG, as well as Myosin Heavy Chain (MyHC). nih.gov This inhibitory effect on differentiation involves the ETBR and the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govportlandpress.com
Induction of Muscle Atrophy: ET-1 can induce muscle atrophy by promoting protein degradation in differentiated myotubes. nih.govportlandpress.com This effect can be ameliorated by inhibiting the proteasome, suggesting a role for the ubiquitin-proteasome system. nih.govportlandpress.com Chronic infusion of ET-1 in mice has been shown to cause skeletal muscle atrophy and impair exercise performance. portlandpress.com
Induction of Senescence and Fibrosis: In cultured myoblasts, ET-1 has been shown to induce cellular senescence and fibrosis, processes that are linked to the age-related decline in muscle regenerative capacity. aging-us.comresearchgate.net
Supporting Research Findings:
In C2C12 myoblasts, ET-1, via ETBR, reduces insulin-stimulated cell proliferation and inhibits differentiation through a p38 MAPK-dependent pathway. nih.govportlandpress.com
Chronic ET-1 infusion in mice leads to skeletal muscle atrophy and reduced exercise performance. nih.govportlandpress.com
In aged mice, high circulating levels of ET-1 are correlated with increased muscle fibrosis and loss of muscle strength. researchgate.net
Below is a table summarizing ET-1's effects on skeletal muscle:
Influence on Podocyte and Mesangial Cell Dysfunction
In the kidney, Endothelin-1 is a key mediator of glomerular injury, particularly in diseases like diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). emjreviews.comnih.gov It contributes to the dysfunction of both podocytes and mesangial cells, which are critical components of the glomerular filtration barrier.
Mechanisms of Action in Podocytes:
Cytoskeletal Disruption: ET-1 can cause the disruption of the F-actin cytoskeleton in podocytes, leading to the effacement (flattening) of their foot processes, a hallmark of podocyte injury. nih.gov
Increased Permeability: ET-1 increases glomerular permeability to proteins, contributing to proteinuria. nih.gov This effect is mediated by the ETA receptor. nih.gov
Podocyte-Endothelial Crosstalk: Podocyte injury can lead to the release of ET-1, which then acts on adjacent glomerular endothelial cells via the ETAR. jci.org This paracrine signaling can induce mitochondrial oxidative stress and dysfunction in the endothelial cells, further compromising the filtration barrier. jci.org
NF-κB and β-catenin Pathways: ET-1 can directly activate NF-κB and β-catenin signaling pathways in podocytes, driving glomerulosclerosis and podocyte loss. nih.gov
Mechanisms of Action in Mesangial Cells:
Proliferation and Hypertrophy: ET-1 is a potent stimulator of mesangial cell proliferation and hypertrophy, processes that contribute to glomerulosclerosis. nih.govphysiology.org These effects are primarily mediated by the ETA receptor. nih.gov
Extracellular Matrix Accumulation: ET-1 stimulates the production and accumulation of extracellular matrix proteins by mesangial cells, leading to the thickening of the mesangium and glomerular scarring. physiology.orgaging-us.com
RhoA/ROCK Pathway: The proliferative and matrix-accumulating effects of ET-1 in mesangial cells are mediated, at least in part, by the RhoA/ROCK signaling pathway. aging-us.com
Supporting Research Findings:
In diabetic mice, direct activation of endothelin receptors on podocytes drives the development of glomerulosclerosis. nih.gov
In models of FSGS, podocyte-derived ET-1 mediates mitochondrial dysfunction in glomerular endothelial cells. jci.org
In cultured mesangial cells, ET-1 stimulates proliferation and extracellular matrix deposition via an ETAR- and RhoA/ROCK-dependent mechanism. aging-us.com
Blockade of ETAR in Alport syndrome mice ameliorates mesangial cell invasion of glomerular capillaries and reduces interstitial fibrosis. nih.gov
Below is a table summarizing ET-1's effects on podocytes and mesangial cells:
Role in Vascular Remodeling and Injury Response
Vascular remodeling refers to alterations in the structure of blood vessel walls and is a key pathological feature of diseases like hypertension and atherosclerosis. oup.com Endothelin-1 is a major contributor to this process. physiology.org
Mechanisms of Intimal Hyperplasia
Intimal hyperplasia, the thickening of the innermost layer of the blood vessel, is a common response to vascular injury (e.g., after angioplasty). ET-1 plays a significant role in this process.
Mechanisms of Action:
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: ET-1 is a potent mitogen for VSMCs and stimulates their migration from the media to the intima, a key event in intimal hyperplasia. oup.comphysiology.org
Extracellular Matrix Deposition: ET-1 stimulates the synthesis of extracellular matrix components by VSMCs, which contributes to the bulk of the neointimal lesion. physiology.org
Inflammation: ET-1 has pro-inflammatory effects, promoting the recruitment of inflammatory cells to the site of injury, which further drives the remodeling process. physiology.org
Interaction with Hypoxia: In conditions like intermittent hypoxia (associated with sleep apnea), ET-1 is a major contributor to vascular inflammatory remodeling, likely through the activation of Hypoxia-Inducible Factor-1 (HIF-1). physiology.org
Concentration-Dependent Effects: The effect of ET-1 on VSMCs may be concentration-dependent. Low doses may primarily stimulate protein synthesis (hypertrophy), while higher doses stimulate both protein and DNA synthesis (hyperplasia). oup.com
Supporting Research Findings:
Local production of ET-1 is increased in neointimal lesions following vascular injury. oup.com
Administration of endothelin receptor antagonists has been shown to reduce neointimal formation after vascular injury in animal models. oup.com
In mice exposed to intermittent hypoxia, the associated vascular remodeling and inflammation are prevented by an endothelin receptor antagonist. physiology.org
Below is a table summarizing the mechanisms of ET-1 in intimal hyperplasia:
Contribution to Arterial Restructuring
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in vascular remodeling and the development of various vascular diseases. Increased ET-1 activity can lead to vascular dysfunction and arterial aging through several mechanisms, including direct hemodynamic effects, stimulation of vascular oxidative stress, inflammatory responses, and promoting fibrotic processes. mdpi.com ET-1 has been shown to stimulate collagen synthesis by fibroblasts through the activation of both ETA and ETB receptors, contributing to vascular fibrosis. mdpi.com
In the context of pulmonary arterial hypertension (PAH), ET-1 is implicated in promoting pulmonary vascular smooth muscle cell (SMC) migration, a key element of arterial restructuring. cdnsciencepub.com Studies have shown that ET-1 treatment induces migration in cultured pulmonary SMCs, an effect that is mediated through the ETA receptor. cdnsciencepub.com Furthermore, ET-1 has been demonstrated to induce pulmonary vasoconstriction through the activation of RhoA, a small GTP protein. nih.gov
In giant-cell arteritis (GCA), ET-1 contributes to inflammation-induced vascular remodeling and subsequent vaso-occlusive events. nih.gov In inflamed arteries characteristic of GCA, ET-1 is primarily expressed by infiltrating mononuclear cells, while its receptors, particularly the ETB receptor, are found on both mononuclear cells and vascular smooth muscle cells (VSMCs). nih.gov Mechanistic studies have revealed that ET-1 promotes the migration of VSMCs from the media to the intima layer of the artery, a critical step in the formation of intimal hyperplasia. nih.gov This migratory effect is facilitated by the activation of focal adhesion kinase (FAK), a key molecule in cell migration. nih.gov
Role in Neointima Formation Following Vascular Injury (e.g., Carotid Ligation Models)
Endothelin-1 (ET-1) derived from vascular endothelial cells is a key mediator of vascular inflammation and neointima formation following vascular injury. nih.govoup.com Animal models utilizing carotid artery ligation have provided direct evidence for the role of endothelial-derived ET-1 in these processes. nih.govoup.com
In a mouse model of carotid artery ligation, genetic knockout of ET-1 in vascular endothelial cells resulted in a significant reduction in neointima formation compared to wild-type mice. nih.govoup.com This reduction was observed to be independent of blood pressure changes. nih.gov The underlying mechanism for this protective effect involves a decrease in the recruitment of inflammatory cells to the vessel wall. nih.govoup.com Specifically, in the absence of endothelial ET-1, there is a reduced expression of endothelial adhesion molecules and chemokines, which are crucial for attracting inflammatory cells. nih.govoup.com Furthermore, the proliferation of vascular smooth muscle cells (VSMCs), a critical component of the neointima, is also diminished. nih.govoup.com
Following carotid artery ligation, the cessation of blood flow leads to a significant increase in the expression of preproET-1 mRNA in the carotid arteries of wild-type mice, an effect that is not observed in mice with endothelial-specific ET-1 deletion. oup.com This suggests that local ET-1 production by the endothelium is a direct response to the vascular injury. The subsequent inflammatory response is characterized by the adhesion of CD45-positive inflammatory cells to the luminal surface of the artery. In mice lacking endothelial ET-1, the number of these adherent cells is significantly reduced. oup.com
Studies have also shown that after balloon injury in rat carotid arteries, there is an increase in plasma levels of ET-1, as well as increased mRNA levels for endothelin-converting enzyme (ECE) and ET receptors, which coincides with neointima formation. uva.nl
Table 1: Impact of Endothelial ET-1 Knockout on Neointima Formation After Carotid Ligation
| Parameter | Wild-Type Mice | Endothelial ET-1 Knockout Mice | Reference |
|---|---|---|---|
| Neointima Formation | Significant | Reduced | nih.govoup.com |
| Inflammatory Cell Recruitment | Increased | Decreased | nih.govoup.com |
| Endothelial Adhesion Molecule Expression | Increased | Reduced | nih.govoup.com |
| Vascular Smooth Muscle Cell Proliferation | Increased | Decreased | nih.govoup.com |
| Adherent CD45-positive cells (3 days post-ligation) | 54.60 ± 3.94 cells/lesion | 20.75 ± 4.93 cells/lesion | oup.com |
Endothelin-1 in Modulating Drug Resistance (Mechanistic Studies in Pre-clinical Models)
The endothelin-1 (ET-1) signaling axis plays a crucial role in the development of drug resistance in various cancer models. physiology.orgmdpi.com This resistance is often mediated through the interaction of ET-1 with its receptors, primarily the endothelin A receptor (ETAR), which in turn activates downstream signaling pathways that protect cancer cells from the cytotoxic effects of chemotherapeutic agents. physiology.orgplos.org
In preclinical models of brain metastasis from breast cancer, a bidirectional signaling loop between astrocytes and tumor cells leads to the upregulation and activation of the ET-1 axis. physiology.org This interaction has been shown to shield tumor cells from the cytotoxic effects of chemotherapy drugs like paclitaxel. physiology.orgmdpi.com The dual ETAR/ETBR antagonist, macitentan (B1675890), has been demonstrated to abolish this astrocyte- and endothelial cell-mediated chemoprotection. physiology.org A similar protective mechanism has been observed in glioblastoma models, where astrocytes and brain endothelial cells protect glioma cells from the alkylating agent temozolomide (B1682018) through an ET-1-dependent mechanism. physiology.org Treatment with macitentan was found to enhance the sensitivity of glioma cells to temozolomide. physiology.org
In the context of chronic lymphocytic leukemia (CLL), leukemic cells exhibit higher levels of ET-1 and ETAR compared to normal B cells. plos.org The interaction of CLL cells with endothelial layers provides survival advantages and drug resistance, which can be blocked by inhibiting ETAR. physiology.orgplos.org ET-1 signaling has been shown to reduce the cytotoxic effects of fludarabine (B1672870) on CLL cells, both when cultured alone and in co-culture with endothelial cells. plos.org The selective ETAR antagonist, BQ-123, effectively inhibits this ET-1-mediated protection against drug-induced apoptosis. plos.org
Furthermore, the ET-1 axis has been implicated in chemoresistance in ovarian cancer. mdpi.com The interaction between ET-1 and β-arrestin-1 (β-arr1) has been identified as a pathway for drug escape, promoting chemoresistance and evasion of apoptosis. mdpi.com In ovarian cancer cell lines resistant to cisplatin (B142131) and paclitaxel, increased expression of ETAR and β-arr1 has been observed. mdpi.com
Table 2: Role of ET-1 in Chemoresistance in Preclinical Cancer Models
| Cancer Model | Chemotherapeutic Agent | ET-1 Mediated Effect | Effect of ET Receptor Antagonist | Reference |
|---|---|---|---|---|
| Brain Metastasis (Breast Cancer) | Paclitaxel | Protection from cytotoxicity | Macitentan abolishes chemoprotection | physiology.org |
| Glioblastoma | Temozolomide | Protection from cytotoxicity | Macitentan enhances sensitivity | physiology.org |
| Chronic Lymphocytic Leukemia (CLL) | Fludarabine | Reduced cytotoxicity | BQ-123 inhibits protection | plos.org |
| Ovarian Cancer | Cisplatin, Paclitaxel | Promotes chemoresistance | Macitentan restores drug sensitivity | physiology.orgmdpi.com |
Contributions to Neurovascular Dysfunction (Mechanistic Studies in Animal Models)
Endothelin-1 (ET-1) is significantly implicated in the pathogenesis of experimental cerebral malaria (ECM), contributing to severe neurovascular dysfunction. plos.orgnih.govresearchgate.net In mouse models of ECM, increased levels of ET-1 are observed and are associated with the hallmark pathologies of the disease, including breakdown of the blood-brain barrier (BBB), cerebral vasoconstriction, and inflammation. plos.orgnih.govnih.gov
Mechanistic studies have demonstrated that administration of exogenous ET-1 to mice infected with a non-cerebral malaria strain (P. berghei NK65) can induce an ECM-like syndrome. nih.govresearchgate.net This includes the development of neurological signs, behavioral alterations, leukocyte adhesion to the vascular endothelium, and petechial hemorrhages in the brain. nih.govresearchgate.net Crucially, ET-1 treatment in these models leads to significant brain arteriolar vasoconstriction, a decrease in functional capillary density, and increased permeability of the BBB. nih.govresearchgate.net
Targeting the ET-1 pathway with an endothelin type A receptor (ETA) antagonist has been shown to be protective in ECM models. plos.orgnih.gov Antagonism of the ETA receptor prevents the disruption of the BBB, reduces cerebral vasoconstriction, and diminishes brain endothelial activation, leading to decreased microvascular congestion. plos.orgnih.gov This intervention ultimately improves cognitive function and increases survival rates in mice with ECM. plos.orgnih.gov These findings highlight that ET-1-mediated disruption of the BBB is a key event in the progression of neuroinflammation and vascular injury during cerebral malaria. plos.orgnih.govresearchgate.net
Endothelin-1 (ET-1) is strongly implicated in the pathophysiology of glaucomatous optic neuropathy, with elevated levels of ET-1 found in patients with the disease. grantome.comnih.gov Animal models have been instrumental in elucidating the mechanisms by which ET-1 contributes to optic nerve damage.
Chronic administration of ET-1 to the optic nerve in animal models can induce key features of glaucomatous neuropathy, including retinal ganglion cell (RGC) loss, optic disc excavation, demyelination, and axon loss. grantome.commdpi.com A primary mechanism of ET-1-induced damage is its potent vasoconstrictive effect, which can lead to ischemia of the retina and optic nerve head. nih.govmdpi.com Intravitreal injections of ET-1 cause a dose-dependent and immediate constriction of retinal vessels. mdpi.com
Beyond its vascular effects, ET-1 also appears to have direct neurodegenerative actions and influences glial cell activity. grantome.comfrontiersin.org In rodent models of elevated intraocular pressure (IOP), an upregulation of the endothelin B receptor (ETB) expression has been observed in the retina. grantome.com ET-1 can promote the proliferation of astrocytes in the optic nerve head, a process that is dependent on the JNK/c-Jun signaling pathway. life-science-alliance.org This reactive gliosis can lead to changes in the extracellular matrix and contribute to neuronal damage. nih.govfrontiersin.org Furthermore, specific deletion of the endothelin A receptor (ETA) in retinal vascular cells has been shown to prevent RGC loss in an ET-1 injury model, indicating a role for this receptor in the degenerative process. life-science-alliance.org
Table 3: Mechanistic Effects of Endothelin-1 in Optic Neuropathy Models
| Experimental Model | ET-1-Induced Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Chronic ET-1 administration (rabbit, primate) | Optic neuropathy (RGC loss, axon loss) | Vasoconstriction, ischemia | grantome.commdpi.com |
| Intravitreal ET-1 injection (rat) | Retinal vessel constriction | Direct vasoconstrictor action | mdpi.com |
| Elevated IOP model (rodent) | Upregulation of ETB receptors in retina | Receptor-mediated signaling | grantome.com |
| ET-1 injury model | Astrocyte proliferation and hypertrophy | Activation of JNK/c-Jun pathway | life-science-alliance.org |
Endothelin-1 (ET-1) is a critical mediator in the pathogenesis of cerebral vasospasm, a severe and often delayed complication following subarachnoid hemorrhage (SAH). spandidos-publications.com In animal models of SAH, cerebral arteries demonstrate an increased sensitivity to the vasoconstrictive effects of ET-1. spandidos-publications.com Following SAH, there are elevated levels of ET-1 and its precursor, big ET-1, in the cerebrospinal fluid. nih.gov Concurrently, within the basilar artery itself, there is an increase in the concentration of ET-1, big ET-1, and the activity of endothelin-converting enzyme (ECE). nih.gov
The vasoconstriction induced by ET-1 is mediated through two receptor subtypes, ETA and ETB. spandidos-publications.com Experimental models have shown that following SAH, there is an upregulation of both ETA and ETB receptor mRNA in cerebral arteries. spandidos-publications.com Some studies also indicate a shift in the receptor phenotype from predominantly ETA to ETB type after SAH. nih.gov
The administration of ET-1 receptor antagonists has proven effective in preventing and reversing SAH-induced vasospasm in various animal models. spandidos-publications.comahajournals.org For instance, the non-peptidic dual ETA/ETB receptor antagonist, bosentan (B193191), has been shown to reverse established basilar artery vasospasm in both rabbit and dog models of SAH without causing systemic hypotension. nih.gov Furthermore, in vitro studies have demonstrated that basilar artery rings from rabbits with SAH exhibit a relaxing effect in response to bosentan, which is not seen in control animals, suggesting a localized involvement of ET-1 in the spastic arteries. nih.gov Blockade of both ETA and ETB receptors appears to be crucial for counteracting the enhanced contractile response to ET-1 observed in cerebral arteries exposed to cerebrospinal fluid from patients with vasospasm.
Pre Clinical Research Methodologies and Tools for Endothelin 1 Studies
In Vitro Experimental Systems
In vitro models provide a controlled environment to study the direct effects of ET-1 on specific cell types and their interactions.
Cell Lines and Primary Cell Cultures
The study of ET-1's cellular and molecular effects frequently employs a variety of cell lines and primary cell cultures. These in vitro systems allow for controlled experiments to dissect the signaling pathways and functional responses initiated by ET-1.
Endothelial Cells: As the primary source of ET-1, endothelial cells are a crucial model for studying its synthesis, secretion, and autocrine/paracrine functions. mdpi.com Human umbilical vein endothelial cells (HUVECs) are commonly used to investigate the regulation of ET-1 production and its role in angiogenesis. nih.gov
Vascular Smooth Muscle Cells (VSMCs): VSMCs are a primary target for ET-1, which induces their contraction and proliferation. mdpi.com Cultured VSMCs are extensively used to study ET-1-mediated vasoconstriction and the signaling pathways involved in vascular remodeling.
Fibroblasts: Fibroblasts are key players in tissue repair and fibrosis, processes in which ET-1 is heavily implicated. Studies using lung fibroblasts have shown that ET-1 promotes their differentiation into myofibroblasts, the primary cells responsible for excessive matrix deposition in fibrotic diseases. nih.govmolbiolcell.org ET-1 stimulates fibroblast proliferation and their transdifferentiation into myofibroblasts, which is a hallmark of fibrosis. nih.gov In cardiac fibroblasts, ET-1 has been shown to induce cell proliferation and myofibroblast differentiation. nih.gov
Myoblasts: Myoblasts, the precursor cells of muscle fibers, are used to study the effects of ET-1 on muscle development and regeneration. Research using the C2C12 myoblast cell line has demonstrated that ET-1 can inhibit myogenesis and induce muscle atrophy. portlandpress.comnih.gov Furthermore, studies have shown that ET-1 can induce senescence and fibrosis in cultured myoblasts. nih.govresearchgate.net
Cancer Cell Lines: Various cancer cell lines are utilized to investigate the role of ET-1 in tumor growth and progression. For instance, ovarian carcinoma cell lines like HEY and OVCA 433 are used to study ET-1's mitogenic and pro-angiogenic effects. nih.govmdpi.com Prostate cancer cell lines such as DU145 and PC3 have been shown to produce ET-1, suggesting an autocrine role in tumor biology. nih.govoup.com
Other Cell Types: The human endothelial cell line EA.hy926 is used to study the effect of ET-1 on the expression of Major Histocompatibility Complex (MHC) class II. researchgate.net
Table 1: Cell Lines and Primary Cells in Endothelin-1 (B181129) Research
Co-culture Models and Cell-Cell Interaction Studies
To better mimic the complex in vivo environment, co-culture models are employed to study the interactions between different cell types in response to ET-1. For example, co-culturing endothelial cells with vascular smooth muscle cells allows for the investigation of paracrine signaling, where ET-1 produced by endothelial cells acts on adjacent smooth muscle cells. Similarly, co-culture systems of cancer cells and endothelial cells are used to study ET-1's role in tumor angiogenesis. nih.gov These models provide valuable insights into the intercellular communication networks modulated by ET-1.
Ex Vivo Organ and Tissue Perfusion Models (e.g., Isolated Arteries)
Ex vivo models, particularly isolated and perfused arteries, bridge the gap between in vitro and in vivo studies. These preparations allow for the examination of the direct vascular effects of ET-1 in a more physiologically relevant context than cell culture.
Studies using isolated arteries from various species, including rabbits and mice, have consistently demonstrated the potent and sustained vasoconstrictor effects of ET-1. nih.govnih.govphysiology.org These models are also used to characterize the receptor subtypes (ETA and ETB) mediating the contractile response and to evaluate the efficacy of endothelin receptor antagonists. physiology.org For instance, isolated human cerebral arteries have been used to show that the drug Clazosentan can reverse ET-1-induced constriction. patsnap.com Furthermore, incubating isolated rat basilar arteries with cerebrospinal fluid from patients with subarachnoid hemorrhage who experience vasospasm enhances the contractile response to ET-1.
In Vivo Animal Models
Animal models are indispensable for understanding the systemic effects of ET-1 and its role in various pathologies. These models can be broadly categorized into genetically modified and pharmacologically induced models.
Genetically Modified Models
The development of genetically engineered mice has revolutionized ET-1 research, allowing for precise investigation of the roles of ET-1 and its receptors. nih.govnih.govresearchgate.net
Endothelin-1 Knockout Models: Global knockout of the ET-1 gene in mice is neonatally lethal due to severe craniofacial and cardiac abnormalities, highlighting the critical role of ET-1 in development. ahajournals.orgnih.gov To overcome this, cell-specific knockout models have been generated. For example, mice with an endothelial cell-specific disruption of the ET-1 gene exhibit lower blood pressure, confirming the role of endothelial-derived ET-1 in maintaining basal vascular tone. ahajournals.org Conversely, collecting duct-specific ET-1 knockout mice develop hypertension and sodium retention. jci.org
Receptor-Specific Knockout Models: Similar to ET-1 knockout, global knockout of the endothelin A (ETA) receptor is neonatally lethal. nih.gov Cardiomyocyte-specific ETA receptor knockout mice, however, are viable and have normal cardiac function, suggesting that cardiac ETA receptors may not be essential for baseline heart function in adult mice. nih.gov Endothelial cell-specific knockout of the endothelin B (ETB) receptor impairs the clearance of circulating ET-1. cdnsciencepub.com Heterozygous ETB receptor knockout mice show improved cardiac tolerance to hypoxia. pnas.org
Transgenic Models: Transgenic mice that overexpress the human ET-1 gene specifically in the endothelium have been developed. plos.orgphysiology.org These mice develop vascular damage without a significant change in blood pressure, providing a model to study the direct vascular effects of chronically elevated ET-1. physiology.orgahajournals.org Tamoxifen-inducible, endothelium-restricted ET-1 overexpressing mice have also been created to study the effects of ET-1 in adult mice, independent of developmental influences. ahajournals.orgahajournals.org Other transgenic models overexpressing human ET-1 have been shown to develop age-dependent renal fibrosis and glomerulosclerosis. oup.com
Table 2: Genetically Modified Animal Models in Endothelin-1 Research
Pharmacologically Induced Disease Models
In these models, a disease state is induced by administering a chemical agent, and the role of ET-1 in the pathogenesis of the disease is then investigated.
Fibrosis Models: Bleomycin-induced pulmonary fibrosis in rodents is a widely used model that mimics idiopathic pulmonary fibrosis in humans. tandfonline.com In this model, ET-1 levels are increased, and treatment with endothelin receptor antagonists can reduce the severity of fibrosis. nih.govmdpi.comersnet.org Another model involves the administration of amiodarone (B1667116) to induce pulmonary fibrosis. mdpi.com
Inflammation Models: Lipopolysaccharide (LPS) is used to induce acute lung injury and inflammation, providing a model to study the role of ET-1 as a potential "gatekeeper" for the influx of inflammatory cells into the lung. mdpi.com Animal models of allergic rhinitis have also been used to demonstrate the pro-inflammatory effects of ET-1 in the airways. rhinologyjournal.com Furthermore, ET-1 has been implicated in the neuroinflammatory processes in experimental models of cerebral malaria. plos.org In models of bacterial meningitis, cerebrospinal fluid levels of ET-1 are elevated, where it contributes to both vasoactive and pro-inflammatory activities. nih.gov
Vasospasm Models: Cerebral vasospasm, a major complication of subarachnoid hemorrhage (SAH), can be induced in animals by the intracisternal injection of ET-1 or by creating an experimental SAH. ahajournals.orgspandidos-publications.com These models have been crucial in demonstrating that endothelin receptor antagonists can prevent or reverse vasospasm. ahajournals.orgnih.gov The "two-hemorrhage" canine model is a specific model used to study the chronological progression of vasospasm. nih.gov
Table 3: Pharmacologically Induced Disease Models for Endothelin-1 Studies
Non-Invasive and Invasive Measurement Techniques in Animal Studies
The investigation of Endothelin-1's (ET-1) role in physiological and pathological processes in animal models relies on a variety of measurement techniques, which can be broadly categorized as invasive and non-invasive.
Invasive Techniques: Invasive methods are fundamental for direct and precise quantification of ET-1 and its physiological effects. A primary invasive technique involves the collection of biological samples, such as blood, plasma, and tissue homogenates, for subsequent analysis. Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly employed to measure ET-1 concentrations in these samples. These immunoassays offer high sensitivity and specificity for detecting the peptide.
Direct measurement of hemodynamic parameters is another critical invasive approach. This often involves the surgical implantation of catheters into blood vessels to monitor blood pressure continuously. For instance, in rat models of hypertension, indwelling catheters are used to measure mean arterial pressure (MAP) to assess the effects of ET-1 infusion or the administration of ET receptor antagonists. physiology.org Similarly, in studies of pulmonary arterial hypertension (PAH), right heart catheterization is performed in animal models, such as the monocrotaline-induced PAH rat model, to measure pulmonary artery pressure and vascular resistance directly. researchgate.nettga.gov.au These techniques provide real-time data on the vasoconstrictive effects of ET-1.
Microdialysis is a more localized invasive technique that can be used to measure ET-1 levels in the interstitial fluid of specific tissues, offering insights into local ET-1 production and clearance.
Non-Invasive Techniques: While invasive methods provide detailed data, non-invasive techniques are valuable for longitudinal studies and for reducing the stress on experimental animals. One of the most common non-invasive methods for assessing the cardiovascular effects of ET-1 is the tail-cuff method for measuring systolic blood pressure in rodents. physiology.org This technique allows for repeated measurements over time without the need for surgery.
Advanced imaging techniques are also being employed. For example, echocardiography can be used to non-invasively assess cardiac function and morphology, including right ventricular hypertrophy, which is a common consequence of ET-1-induced pulmonary hypertension. tga.gov.auphysiology.org This allows researchers to track disease progression and the response to therapeutic interventions over time.
Molecular imaging techniques, while still largely in the research phase for ET-1, hold promise for the non-invasive visualization and quantification of ET receptor expression and density in vivo, which could provide valuable information on the role of the ET system in various diseases.
Pharmacological Tools for Endothelin-1 Research (Mechanistic Applications)
The elucidation of the complex roles of Endothelin-1 in health and disease has been greatly facilitated by the development of specific pharmacological tools. These agents, which include receptor agonists, antagonists, and enzyme inhibitors, are indispensable for dissecting the signaling pathways and physiological functions of the endothelin system in pre-clinical research.
Endothelin Receptor Agonists (e.g., Sarafotoxin S6c)
Endothelin receptor agonists are crucial for probing the function of specific endothelin receptor subtypes. Sarafotoxin S6c, a peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, is a highly selective agonist for the endothelin B (ETB) receptor. nih.govrndsystems.comtocris.comontosight.ai Its high affinity for the ETB receptor, with significantly lower affinity for the ETA receptor, makes it an invaluable tool for differentiating the physiological effects mediated by each receptor subtype. nih.govrndsystems.comtocris.com
In pre-clinical studies, Sarafotoxin S6c has been used to investigate the diverse roles of the ETB receptor. For example, its administration in animal models has been shown to induce both vasodilation, through activation of endothelial ETB receptors and subsequent nitric oxide release, and vasoconstriction, mediated by ETB receptors on smooth muscle cells. nih.govahajournals.org Studies in pithed rats have demonstrated that Sarafotoxin S6c can elicit both depressor and pressor responses, with the depressor effect being completely blocked by the ETB selective antagonist BQ-788. nih.gov This highlights its utility in studying the dual nature of ETB receptor signaling in blood pressure regulation.
Furthermore, Sarafotoxin S6c has been employed in various experimental models to explore the function of ETB receptors in different organ systems. For instance, it has been used to study the role of ETB receptors in regulating intraocular pressure in rabbits and in modulating norepinephrine (B1679862) release in the stomach. nih.govresearchgate.net Research using Sarafotoxin S6c has also contributed to the understanding of ETB receptor involvement in phosphoinositide turnover in tissues like the hippocampus. nih.gov
| Compound | Receptor Selectivity | Mechanistic Applications in Pre-clinical Research |
| Sarafotoxin S6c | Highly selective for ETB receptor | - Differentiating between ETA and ETB receptor-mediated effects. nih.gov - Investigating the dual (vasodilator and vasoconstrictor) roles of ETB receptors in blood pressure regulation. nih.gov - Studying the function of ETB receptors in specific organs, such as the eye and stomach. nih.govresearchgate.net - Elucidating ETB receptor-mediated signal transduction pathways (e.g., phosphoinositide turnover). |
Selective Endothelin Receptor Antagonists (ETA, ETB)
Selective endothelin receptor antagonists are instrumental in dissecting the individual contributions of the ETA and ETB receptors to the physiological and pathophysiological actions of ET-1.
Selective ETA Receptor Antagonists: These compounds block the effects of ET-1 that are mediated through the ETA receptor, which is predominantly responsible for vasoconstriction and cell proliferation. nih.govcam.ac.uk A widely used tool in this class is BQ-123 , a cyclic pentapeptide. ontosight.aiwikipedia.org In pre-clinical research, BQ-123 has been used extensively to inhibit ET-1-induced vasoconstriction, thereby leading to vasodilation and a decrease in blood pressure in animal models of hypertension. ontosight.ai It has been shown to reverse established contractions to ET-1, indicating it can displace ET-1 from its receptor. wikipedia.org Studies in monkey models of subarachnoid hemorrhage have demonstrated that BQ-123 can prevent cerebral vasospasm. ahajournals.org Furthermore, research suggests BQ-123 may have anti-inflammatory effects by activating polymorphonuclear myeloid-derived suppressor cells. frontiersin.org Other selective ETA antagonists like Atrasentan and Zibotentan have been investigated in pre-clinical models of chronic kidney disease, where they have shown potential to reduce renal events. tandfonline.commdpi.com
Selective ETB Receptor Antagonists: These antagonists are used to investigate the functions of the ETB receptor, which include mediating vasodilation via nitric oxide release and clearing circulating ET-1. nih.govcam.ac.ukBQ-788 is a highly selective ETB antagonist used in research. tandfonline.com Pre-clinical studies using BQ-788 have shown that its administration can cause renal vasoconstriction and reduce renal blood flow in mice, demonstrating the important role of ETB receptors in maintaining renal perfusion. tandfonline.com In experimental medicine studies, BQ-788 caused vasoconstriction, consistent with its role in blocking endothelial cell ETB-mediated vasodilation. nih.gov Another selective ETB antagonist, A-192621 , has been used in pre-clinical cancer models, where its inhibition of the ETB receptor on melanoma cells was shown to improve outcomes in mice with metastases. nih.govebi.ac.uk
The use of these selective antagonists in parallel allows researchers to delineate the specific roles of each receptor subtype in various disease models. nih.govcam.ac.uk
| Antagonist | Receptor Selectivity | Mechanistic Applications in Pre-clinical Research |
| BQ-123 | Selective ETA | - Inhibition of ET-1-induced vasoconstriction. ontosight.ai - Prevention of cerebral vasospasm in animal models. ahajournals.org - Investigation of anti-inflammatory pathways. frontiersin.org |
| Atrasentan | Selective ETA | - Studying the role of ETA in chronic kidney disease. mdpi.com |
| Zibotentan | Selective ETA | - Investigating ETA receptor function in models of chronic kidney disease secondary to systemic sclerosis. tandfonline.com |
| BQ-788 | Selective ETB | - Blocking ETB-mediated vasodilation to study vascular tone. nih.gov - Investigating the role of ETB receptors in renal hemodynamics. tandfonline.com |
| A-192621 | Selective ETB | - Studying the role of ETB receptors in tumor growth and metastasis. nih.gov - Investigating ETB receptor function in hypoxia-induced pulmonary hypertension. physiology.orgebi.ac.uk |
Dual Endothelin Receptor Antagonists (e.g., Macitentan (B1675890), Bosentan (B193191), Ambrisentan)
Bosentan , the first orally active dual ERA, competitively antagonizes both ETA and ETB receptors, with a slightly higher affinity for ETA. tga.gov.autandfonline.com In pre-clinical animal models of pulmonary hypertension, chronic administration of bosentan has been shown to reduce pulmonary vascular resistance and reverse vascular and right ventricular hypertrophy. researchgate.nettga.gov.au It has also been used in experimental models of ischemia-reperfusion injury, where it demonstrated protective effects. nih.gov Furthermore, in animal models of pulmonary fibrosis, bosentan reduced collagen deposition. tga.gov.au
Macitentan is a non-peptide, potent dual ERA with high affinity and sustained occupancy for both ETA and ETB receptors. researchgate.netdrugbank.com Its development was aimed at improving tissue penetration and safety profiles. physiology.org In pre-clinical models of hypertension and PAH, macitentan demonstrated a dose-dependent decrease in blood pressure. nih.govnih.gov Notably, in a rat model of PAH, macitentan showed greater potency than bosentan. nih.gov Its favorable pharmacokinetic properties and ability to penetrate tissues have made it a valuable tool for long-term studies in animal models. physiology.org
Ambrisentan (B1667022) is a highly selective ETA receptor antagonist, though it is often discussed in the context of dual antagonists due to its clinical applications alongside them. nih.govalzdiscovery.org However, for the purpose of mechanistic research tools, its primary utility is in selectively blocking the ETA receptor. In pre-clinical research, ambrisentan has been studied in neonatal rat models of chronic lung disease, where it reduced pulmonary arterial hypertension and right ventricular hypertrophy. physiology.org It has also been used in rat models of non-alcoholic steatohepatitis (NASH) to investigate its effects on sinusoidal microcirculation. biologists.com
These antagonists, used individually or in comparison, allow researchers to understand the therapeutic potential and mechanistic implications of blocking one or both receptor subtypes in various disease states. patsnap.com
| Antagonist | Receptor Selectivity | Mechanistic Applications in Pre-clinical Research |
| Bosentan | Dual ETA/ETB | - Reducing pulmonary vascular resistance and hypertrophy in PAH models. tga.gov.au - Investigating effects on ischemia-reperfusion injury. nih.gov - Studying impact on collagen deposition in fibrosis models. tga.gov.au |
| Macitentan | Dual ETA/ETB | - Potent, long-term blockade of ET receptors in hypertension and PAH models. nih.govnih.gov - Investigating effects on vascular remodeling due to enhanced tissue penetration. physiology.org |
| Ambrisentan | Selective ETA | - Reducing PAH and right ventricular hypertrophy in neonatal lung injury models. physiology.org - Studying effects on liver microcirculation in NASH models. biologists.com |
Endothelin-Converting Enzyme (ECE) Inhibitors
Endothelin-converting enzyme (ECE) is a metalloprotease responsible for cleaving the inactive precursor, big Endothelin-1, into the biologically active ET-1. Inhibitors of ECE are therefore valuable pharmacological tools for studying the consequences of reduced ET-1 production.
Phosphoramidon (B1677721) is a naturally occurring metalloprotease inhibitor isolated from Streptomyces tanashiensis that inhibits both ECE and neutral endopeptidase (NEP). nih.gov Despite its dual activity, it has been widely used in pre-clinical research to probe the function of ECE. In cultured vascular endothelial and smooth muscle cells, phosphoramidon has been shown to effectively block the conversion of exogenous big ET-1 to mature ET-1. core.ac.uk In vivo studies in hypertensive rat models have demonstrated that infusion of phosphoramidon can lower mean arterial pressure, an effect attributed to the inhibition of ET-1 production. oup.com As a research tool, phosphoramidon helps to elucidate the physiological role of the de novo synthesis of ET-1 in regulating vascular tone and blood pressure. Its mechanism involves acting as a transition-state analog of the enzyme substrate. ebi.ac.ukrcsb.org
The use of ECE inhibitors like phosphoramidon allows researchers to investigate the systemic and local effects of blocking the endothelin system at the point of its final synthesis, providing a different approach compared to receptor blockade.
| Inhibitor | Target Enzyme | Mechanistic Applications in Pre-clinical Research |
| Phosphoramidon | Endothelin-Converting Enzyme (ECE), Neutral Endopeptidase (NEP) | - Blocking the synthesis of active ET-1 from its precursor, big ET-1. core.ac.uk - Investigating the role of endogenous ET-1 production in blood pressure regulation in hypertensive models. oup.com - Studying the local generation of ET-1 in vascular tissues. core.ac.uk |
Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) represent a molecular approach to inhibit the endothelin system. These are short, synthetic single-stranded nucleic acids designed to be complementary to a specific messenger RNA (mRNA) sequence. By binding to the target mRNA, ASOs can prevent the translation of the mRNA into a functional protein, thereby reducing the expression of that protein.
In the context of Endothelin-1 research, ASOs can be designed to specifically target the mRNA of preproendothelin-1, the initial precursor protein of ET-1. This approach allows for the specific inhibition of ET-1 synthesis at the genetic level, offering a high degree of specificity that can be advantageous over pharmacological inhibitors which may have off-target effects.
Pre-clinical studies utilizing ASOs against ET-1 have been employed to investigate the long-term consequences of reduced ET-1 expression in various disease models. For example, this tool can be used to explore the role of ET-1 in chronic conditions such as vascular remodeling, fibrosis, and chronic inflammation. By selectively "silencing" the ET-1 gene, researchers can gain insights into the fundamental contributions of this peptide to the pathogenesis of diseases, distinguishing its role from other vasoactive pathways. While specific published examples for ET-1 ASOs are less common in the provided search results compared to receptor antagonists, the technology is a standard and powerful tool in pre-clinical pharmacology for target validation and mechanistic studies.
| Tool | Mechanism of Action | Mechanistic Applications in Pre-clinical Research |
| Antisense Oligonucleotides (ASOs) | Bind to preproendothelin-1 mRNA, preventing its translation into protein. | - Specific, long-term inhibition of ET-1 synthesis at the genetic level. - Investigating the fundamental role of ET-1 expression in chronic disease processes like vascular remodeling and fibrosis. - Target validation for the development of new therapeutic strategies. |
Advanced Molecular and Cellular Techniques for Endothelin-1 Studies
Pre-clinical research on Endothelin-1 (ET-1) utilizes a sophisticated array of molecular and cellular techniques to elucidate its complex roles in health and disease. These tools enable investigators to dissect the regulation of ET-1 expression, quantify its protein levels, map its signaling cascades, and measure its functional effects on cells.
Gene Expression Analysis (e.g., RT-PCR, RNA-Seq)
The analysis of ET-1 gene (EDN1) expression is fundamental to understanding its regulation at the transcriptional level. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and its quantitative version (qRT-PCR) are mainstays for this purpose. These methods are used to detect and quantify EDN1 mRNA in various tissues and cell types, providing insights into how physiological and pathological stimuli affect its synthesis. For instance, studies have used RT-PCR to show that both Endothelin A (ETA) and Endothelin B (ETB) receptor mRNA are expressed in aortic adventitial fibroblasts. physiology.org Similarly, RT-PCR has been employed to detect ET-1, ETA, and ETB mRNA in the normal human adrenal cortex and in aldosterone-producing adenoma tissues. ahajournals.org
RNA-Sequencing (RNA-Seq) offers a more comprehensive, unbiased approach by sequencing the entire transcriptome. This powerful technique can identify novel transcripts, splice variants, and quantify the expression of all genes in a sample, not just EDN1. In a study involving transgenic mice with endothelium-restricted human ET-1 overexpression, RNA-Seq was used to identify differentially expressed genes in mesenteric arteries, revealing time-dependent changes in the expression of genes like Khdrbs3, Aqp1, and Ly6e. ahajournals.org
Table 1: Examples of Gene Expression Analysis in Endothelin-1 Research
| Technique | Study Focus | Cell/Tissue Type | Key Findings | Reference |
|---|---|---|---|---|
| RT-PCR | Expression of ET-1 and its receptors | Aortic adventitial fibroblasts | Detected mRNA for both ETA and ETB receptors. | physiology.org |
| RT-PCR | Expression of the endothelin system | Human adrenal cortex and aldosterone-producing adenoma | Consistently detected mRNA for ET-1, ETA, and ETB receptors. | ahajournals.org |
| qRT-PCR | Effect of hypoxia on ET-1 expression | Fetal rat hearts | Hypoxia significantly increased prepro-ET-1 mRNA expression. | medsci.org |
| qRT-PCR | ET-1 expression in diabetic retinopathy | Human retina | ET-1 mRNA levels were significantly higher in retinas from diabetic donors. | researchgate.netnih.gov |
| RNA-Seq | Gene expression changes due to ET-1 overexpression | Mouse mesenteric arteries | Identified differentially expressed genes at 3 weeks and 3 months of ET-1 overexpression. | ahajournals.org |
Protein Detection and Quantification (e.g., ELISA, Western Blotting, Immunostaining)
Quantifying ET-1 protein levels and determining its localization within tissues are crucial for understanding its physiological and pathological functions.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying ET-1 concentrations in biological fluids like plasma, serum, urine, and cell culture supernatants. aacrjournals.orgthermofisher.comahajournals.org Commercial ELISA kits offer high sensitivity and specificity for measuring ET-1, with some capable of detecting concentrations in the pg/mL range. thermofisher.comcreative-diagnostics.com This technique is essential for studies investigating the systemic or localized secretion of ET-1 in response to various stimuli. For example, ELISA has been used to measure ET-1 production by lymphatic endothelial cells. aacrjournals.org
Western Blotting allows for the detection and semi-quantification of ET-1 protein in cell lysates and tissue homogenates. physiology.orgplos.org This technique separates proteins by size, providing information about the molecular weight of the detected protein and confirming its identity. It has been used to confirm the overexpression of ET-1 in stably transfected cell lines and to analyze the expression of proteins involved in ET-1 signaling pathways. plos.org
Immunostaining , including immunohistochemistry (IHC) and immunocytochemistry (ICC), is invaluable for visualizing the localization of ET-1 within tissues and cells. thermofisher.comahajournals.orgnih.gov By using specific antibodies, researchers can identify which cell types are producing ET-1. For example, IHC has shown that ET-1 immunoreactivity is localized to macrophage-rich areas and intimal smooth muscle cells in coronary atherosclerotic plaques. ahajournals.org In mitral stenosis, dense immunostaining for ET-1 was observed in inflammatory regions and near calcified areas of the valves. nih.gov
Table 2: Protein Detection and Quantification Methods for Endothelin-1
| Technique | Application | Sample Type | Key Findings | Reference |
|---|---|---|---|---|
| ELISA | Quantify ET-1 production | Cell culture medium | Measured ET-1 secretion from lymphatic endothelial cells. | aacrjournals.org |
| ELISA | Quantify ET-1 levels | Cell culture medium, serum, plasma, urine | Commercial kits available for quantitative measurement. | thermofisher.comcreative-diagnostics.com |
| Western Blot | Confirm ET-1 overexpression | Cell lysates | Verified increased ET-1 protein levels in stably transfected 293T cells. | plos.org |
| Western Blot | Analyze protein expression | Human cardiac fibroblasts | Assessed α-SMA and collagen I protein levels after ET-1 stimulation. | nih.gov |
| Immunostaining (IHC) | Localize ET-1 in tissue | Coronary atherosclerotic plaques | ET-1 found in macrophages and smooth muscle cells. | ahajournals.org |
| Immunostaining (IHC) | Localize ET-1 in diseased tissue | Stenotic mitral valves | Strong ET-1 staining in fibrotic and inflammatory regions. | nih.gov |
| Immunostaining (ICC) | Characterize cultured cells | Adventitial fibroblasts | Used to confirm the purity of cell cultures by checking for specific cell markers. | physiology.org |
Analysis of Intracellular Signaling Pathways (e.g., Phosphorylation Assays, Reporter Gene Assays)
Upon binding to its receptors, ET-1 activates a variety of intracellular signaling pathways that mediate its diverse biological effects.
Phosphorylation Assays are critical for studying these signaling cascades, as many pathways involve the activation of kinases and the subsequent phosphorylation of downstream target proteins. Western blotting with phospho-specific antibodies is the most common method. This technique has been instrumental in showing that ET-1 stimulates the phosphorylation of key signaling molecules such as p42/44 MAPK (ERK1/2) and Akt in lymphatic endothelial cells, human cardiac fibroblasts, and chronic lymphocytic leukemia cells. aacrjournals.orgnih.govplos.org These assays can be used with specific inhibitors to dissect the contribution of each pathway to a particular cellular response. nih.gov
Reporter Gene Assays are used to investigate the regulation of gene expression by ET-1. In these assays, the promoter region of a gene of interest (or a specific response element like AP-1) is cloned upstream of a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase). nih.govahajournals.orgnih.gov Changes in reporter gene activity following ET-1 stimulation reflect the activation or repression of the promoter. For example, reporter assays have demonstrated that resveratrol (B1683913) inhibits cyclic strain-induced ET-1 promoter activity. ahajournals.orgahajournals.org Similarly, these assays have been used to show that ET-1 can activate an ATF6 reporter plasmid, indicating an induction of the unfolded protein response. nih.gov
Table 3: Techniques for Analyzing Endothelin-1 Signaling Pathways
| Technique | Pathway Studied | Cell Type | Key Findings | Reference |
|---|---|---|---|---|
| Phosphorylation Assay (Western Blot) | MAPK and PI3K/Akt | Lymphatic endothelial cells | ET-1 induces phosphorylation of p42/44 MAPK and Akt. | aacrjournals.org |
| Phosphorylation Assay (Western Blot) | ERK1/2 | Human cardiac fibroblasts | ET-1 activates Gαq protein, which transduces the signal through ERK1/2. | nih.gov |
| Phosphorylation Assay (Western Blot) | PI3K/Akt | Lung fibroblasts | ET-1-induced myofibroblast differentiation is dependent on the PI3K/Akt pathway. | nih.gov |
| Reporter Gene Assay | ET-1 Promoter Activity | Human umbilical vein endothelial cells (HUVECs) | Resveratrol inhibits cyclic strain-induced ET-1 promoter activity. | ahajournals.orgahajournals.org |
| Reporter Gene Assay | ATF6 Activity | Pulmonary artery smooth muscle cells | ET-1 activates an ATF6 luciferase reporter, indicating UPR activation. | nih.gov |
| Reporter Gene Assay | AP-1 Activity | HUVECs | Resveratrol attenuates strain-stimulated AP-1 reporter activity. | ahajournals.org |
Functional Assays (e.g., Cell Proliferation, Migration, Invasion, Differentiation, Contraction Assays)
A wide range of functional assays are employed to measure the physiological and pathological consequences of ET-1 signaling in vitro.
Cell Proliferation Assays quantify the effect of ET-1 on cell growth. Common methods include the [³H]Thymidine incorporation assay, which measures DNA synthesis, and colorimetric assays like the MTT and WST-1 assays, which measure metabolic activity as an indicator of cell viability and number. aacrjournals.orgplos.orgnih.govnih.gov Studies have consistently shown that ET-1 stimulates proliferation in various cell types, including lymphatic endothelial cells, human cardiac fibroblasts, and first-trimester trophoblasts. aacrjournals.orgnih.govoup.com
Migration and Invasion Assays are used to study the role of ET-1 in cell motility, a key process in development, wound healing, and cancer metastasis. The Boyden chamber or Transwell assay is a standard method where cells migrate through a porous membrane towards a chemoattractant, such as ET-1. aacrjournals.orgoncotarget.com To assess invasion, the membrane is coated with an extracellular matrix component like Matrigel. aacrjournals.orgoncotarget.com ET-1 has been shown to promote the migration and invasion of ovarian carcinoma cells, chondrosarcoma cells, and hepatocellular carcinoma cells. aacrjournals.orgoncotarget.comresearchgate.net
Differentiation Assays assess the ability of ET-1 to influence the differentiation of stem or progenitor cells into specialized cell types. The specific methods depend on the lineage being studied and often involve staining for lineage-specific markers or measuring the expression of differentiation-related genes. For example, ET-1 has been shown to differentially direct the lineage specification of adipose- and bone marrow-derived mesenchymal stem cells, promoting adipogenesis in the former and osteogenesis in the latter. nih.gov Conversely, other studies have shown that ET-1 can impair the myogenic differentiation of C2C12 myoblasts into myotubes. portlandpress.com
Contraction Assays measure the ability of ET-1, a potent vasoconstrictor, to induce contraction in smooth muscle cells. A common in vitro method is the collagen gel contraction assay, where smooth muscle cells are cultured within a collagen lattice. nih.govoup.com Contraction is quantified by measuring the decrease in the diameter or weight of the gel over time. nih.gov This assay has been used to demonstrate that ET-1 induces contraction of normal lung fibroblasts and human uterine smooth muscle cells. nih.govoup.com
Table 4: Functional Assays in Endothelin-1 Research
| Assay Type | Specific Method | Cell Type | Key Findings | Reference |
|---|---|---|---|---|
| Proliferation | [³H]Thymidine incorporation | Lymphatic endothelial cells | ET-1 significantly increased DNA synthesis in a dose-dependent manner. | aacrjournals.org |
| Proliferation | MTT Assay, Ki-67 staining | Human cardiac fibroblasts | ET-1 induced cell proliferation in a dose-dependent manner. | nih.gov |
| Migration | Boyden chamber assay | Ovarian carcinoma cells | ET-1 caused a significant, dose-dependent increase in cell migration. | aacrjournals.org |
| Invasion | Matrigel-coated invasion chamber | Chondrosarcoma cells | ET-1 induced invasion of chondrosarcoma cells. | oncotarget.com |
| Differentiation | Adipogenesis/Osteogenesis assays | Mesenchymal stem cells | ET-1 enhanced adipogenesis of adipose-derived MSCs and osteogenesis of bone marrow-derived MSCs. | nih.gov |
| Differentiation | Myogenesis assay (MyoD, MyoG, MyHC expression) | C2C12 myoblasts | ET-1 inhibited myogenic differentiation. | portlandpress.com |
| Contraction | Collagen gel contraction | Lung fibroblasts | ET-1 induced normal lung fibroblasts to contract their collagen gels. | nih.gov |
| Contraction | Collagen gel retraction | Human uterine smooth muscle cells | ET-1 significantly increased the contractile response in a dose-dependent manner. | oup.com |
Emerging Concepts and Future Research Directions in Endothelin 1 Biology
Discovery of Novel Regulatory Mechanisms for Endothelin-1 (B181129)
While the transcriptional control of the ET-1 gene (EDN1) is a primary determinant of its bioavailability, recent research has illuminated a complex web of regulatory mechanisms that fine-tune its expression. frontiersin.orguwo.ca These include epigenetic modifications and the influence of non-coding RNAs.
Epigenetic Regulation: In the context of diabetes, epigenetic mechanisms have been shown to play a significant role in the upregulation of ET-1. uwo.ca Studies in microvascular endothelial cells have demonstrated that high glucose conditions lead to hypomethylation of the EDN1 promoter and 5' untranslated region, contributing to increased ET-1 transcription. uwo.ca Furthermore, histone modifications and various long non-coding RNAs (lncRNAs) such as ANRIL, MALAT1, and ZFAS1 are implicated in the glucose-induced increase of ET-1. uwo.ca
Non-coding RNA Regulation: A novel long non-coding RNA, EDN1-AS, which is antisense to the EDN1 gene, has been identified as a new regulatory element. frontiersin.org Deletion of a putative glucocorticoid receptor response element upstream of the EDN1-AS transcription start site resulted in increased EDN1-AS expression and a subsequent twofold increase in ET-1 peptide secretion in human kidney proximal tubule cells. frontiersin.org This finding points to a new layer of transcriptional control over ET-1 production. frontiersin.org
MicroRNAs (miRNAs) also contribute to the post-transcriptional regulation of ET-1. frontiersin.org The expression of specific miRNAs can vary in a tissue-specific manner, leading to the attenuation of EDN1 expression. frontiersin.org For instance, an inverse relationship has been observed between the levels of miR-1 and EDN1 mRNA in various tissues; tissues with high miR-1 levels, like cardiac and skeletal muscle, exhibit low EDN1 mRNA levels, and vice versa. frontiersin.org
Transcriptional Factors and Signaling Pathways: The regulation of the ET-1 promoter is also influenced by various signaling pathways. Protein Kinase C (PKC) has been shown to stimulate ET-1 synthesis in renal inner medullary collecting duct cells through the transcriptional activation of the ET-1 promoter. nih.gov This activation occurs at a previously uncharacterized PKC-regulated region of the promoter. nih.gov
Unraveling Complex Endothelin Receptor Interplay and Biased Agonism
The biological effects of ET-1 are mediated through two G protein-coupled receptors (GPCRs), the endothelin type A receptor (ETAR) and the endothelin type B receptor (ETBR). jst.go.jp Emerging research is focused on the intricate interplay between these receptors and the concept of biased agonism, which could pave the way for more targeted therapies.
Biased agonism refers to the ability of different ligands, or even the same ligand under different conditions, to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. nih.govresearchgate.net For instance, an agonist might preferentially activate G protein-dependent pathways over β-arrestin-mediated signaling, or vice versa. physiology.org While the endogenous ET peptides and existing antagonists are being investigated for pathway bias, the identification of truly biased ligands for ET receptors is an active area of research. nih.gov The development of such ligands could offer a more refined approach to modulating the endothelin system, potentially separating therapeutic effects from adverse reactions. researchgate.net
The interplay between ETAR and ETBR adds another layer of complexity. While both receptors bind ET-1, they can trigger divergent intracellular signaling cascades due to differences in their C-terminal domains, which are crucial for G protein coupling. cdnsciencepub.com Pharmacological studies have long suggested a functional interaction between ETAR and ETBR in various tissues, but direct evidence of their heterodimerization has been elusive. physiology.orgphysiology.org Understanding the nature of this receptor crosstalk is critical for predicting the net effect of ET-1 in different physiological and pathological contexts.
Identification of New Downstream Effectors and Signaling Nodes
The canonical signaling pathway for ET-1 involves the activation of Gq proteins, leading to an increase in intracellular calcium and the activation of protein kinase C. mdpi.comresearchgate.net However, recent research has identified a host of additional downstream effectors and signaling nodes that expand the repertoire of ET-1's cellular actions.
One significant area of discovery is the crosstalk between the ET-1 axis and other critical signaling pathways. For example, ET-1 has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like MAPK and AKT. cdnsciencepub.com This interconnectedness suggests that a combinatorial therapeutic approach, simultaneously targeting both ETAR and EGFR, could be more effective in certain diseases like cancer. cdnsciencepub.com
The Hippo pathway effector, Yes-associated protein (YAP), has also emerged as a key downstream target of ET-1 signaling, particularly in cancer. nih.gov In tumors with high ETAR expression, ET-1 can induce the de-phosphorylation and nuclear accumulation of YAP and its paralog, TAZ. nih.gov This process can be mediated by the scaffold protein β-arrestin1, highlighting a G protein-independent signaling arm of the ET-1 receptor. nih.gov
Further research has also implicated integrin-linked kinase (ILK) as a downstream mediator of the ET-1 axis, contributing to cell motility and invasion. cdnsciencepub.com Additionally, a positive feedback loop between β-catenin and ET-1 signaling has been identified, promoting cell proliferation and survival in cancer cells. cdnsciencepub.com
A summary of key downstream signaling components of ET-1 is presented in the table below.
| Signaling Component | Role in ET-1 Pathway | Associated Cellular Processes |
| Gαq/11 | Primary G protein coupled to ET receptors. biologists.com | Vasoconstriction, cell proliferation. jst.go.jpmdpi.com |
| Phospholipase C (PLC) | Activated by Gαq, generates IP3 and DAG. mdpi.comresearchgate.net | Increases intracellular calcium, activates PKC. mdpi.comresearchgate.net |
| Protein Kinase C (PKC) | Activated by DAG. nih.govresearchgate.net | Stimulates ET-1 synthesis, cell contraction. nih.govresearchgate.net |
| ERK/MAPK | Activated downstream of PKC and EGFR transactivation. cdnsciencepub.commdpi.com | Cell proliferation, differentiation. mdpi.com |
| β-arrestin1 | Scaffolding protein in G protein-independent signaling. nih.gov | Mediates YAP activation. nih.gov |
| YAP/TAZ | Transcriptional co-activators, downstream of the Hippo pathway. nih.gov | Cell proliferation, oncogenesis. nih.gov |
| Integrin-linked kinase (ILK) | Downstream mediator of ET-1/ETAR axis. cdnsciencepub.com | Cell motility, invasion. cdnsciencepub.com |
| β-catenin | Transcription factor in the Wnt signaling pathway. cdnsciencepub.com | Cell proliferation, survival. cdnsciencepub.com |
Exploration of Endothelin-1's Role in Underserved Biological Systems and Disease Mechanisms (Pre-clinical)
While the role of ET-1 in cardiovascular diseases is well-established, pre-clinical research is uncovering its involvement in a broader range of biological systems and disease mechanisms. cdnsciencepub.com These investigations are revealing the multifaceted nature of ET-1 and its potential as a therapeutic target in previously unexpected contexts.
Cancer: A growing body of evidence implicates the ET-1 axis in cancer progression. mdpi.com ET-1 can promote cell proliferation, invasion, metastasis, and angiogenesis. mdpi.com It has also been linked to the induction of the epithelial-mesenchymal transition (EMT) and resistance to anticancer drugs. mdpi.com Pre-clinical studies are exploring the use of ET-1 receptor antagonists, many of which are already approved for pulmonary hypertension, as a potential strategy to inhibit tumor growth and enhance the efficacy of existing cancer therapies. mdpi.com
Infectious Diseases: Emerging research suggests that ET-1 plays a role in the pathogenesis of infectious diseases. nih.gov ET-1 can act as a pro-inflammatory cytokine, regulating leukocyte trafficking and the production of other inflammatory mediators. nih.gov In the context of Trypanosoma cruzi infection, which causes Chagas disease, increased levels of ET-1 in infected endothelial cells contribute to vascular injury and cardiac remodeling. nih.gov
Neurological Disorders: The endothelin system is also being investigated for its role in neurological diseases. ahajournals.org For instance, peptidergic agonists for the ETB receptor, such as IRL-1620, have been studied pre-clinically for their potential to increase blood flow to tumors in the brain, thereby enhancing the delivery of chemotherapeutic agents. ahajournals.org
Renal Disease: The kidney is both a major source and a target of ET-1. frontiersin.org Aberrant ET-1 signaling is associated with the pathology of chronic kidney disease (CKD), contributing to increased cell proliferation, inflammation, and fibrosis. frontiersin.org Pre-clinical models of salt-sensitive hypertension and diabetic kidney disease have demonstrated the therapeutic potential of ET receptor antagonists in mitigating renal damage. ahajournals.orgcam.ac.uk
Development of Next-Generation Pre-clinical Therapeutic Strategies Targeting the Endothelin System (Mechanistic Focus)
Building on the expanding knowledge of ET-1 biology, researchers are developing novel pre-clinical therapeutic strategies that go beyond simple receptor blockade. These approaches aim for greater specificity and efficacy by targeting distinct mechanisms within the endothelin system.
Dual-Target and Combination Therapies: A promising strategy involves the development of single molecules that can antagonize both the ETA receptor and another key receptor involved in a particular disease. For example, sparsentan (B1681978) is a dual antagonist of the ETA and angiotensin II type 1 (AT1) receptors, which has shown promise in pre-clinical models of hypertension. cas.cz Another approach is the combination of an ET receptor antagonist with a drug targeting a different pathway, such as the co-administration of an ETA antagonist with a phosphodiesterase-5 inhibitor for pulmonary arterial hypertension or with an SGLT2 inhibitor for chronic kidney disease. cam.ac.ukcas.cz
Targeting Downstream Signaling: As our understanding of the downstream effectors of ET-1 signaling grows, so does the potential for targeting these specific nodes. For instance, the discovery of the ET-1R/β-arr1/YAP signaling axis in cancer opens up the possibility of developing therapies that specifically disrupt this G protein-independent pathway. nih.gov The dual ET-1 receptor antagonist macitentan (B1675890) has been shown to interfere with this interplay, highlighting the potential of existing drugs to have more nuanced mechanisms of action than previously appreciated. nih.gov
Novel Biologics: The development of monoclonal antibodies and cell-penetrating peptides represents a new frontier in targeting the endothelin system. ahajournals.org Monoclonal antibodies can offer high specificity for either the ETA or ETB receptor, potentially reducing off-target effects. ahajournals.org Cell-penetrating peptides provide a means to deliver therapeutic agents intracellularly, allowing for the targeting of intracellular components of the endothelin signaling pathway. ahajournals.org
Q & A
Q. What methodologies improve the translational relevance of ET-1 studies in human populations?
- Methodological Answer : Integrate genome-wide association studies (GWAS) to link EDN1 polymorphisms with cardiovascular phenotypes. Use induced pluripotent stem cell (iPSC)-derived endothelial cells from patients with ET-1 dysregulation to model disease mechanisms. Partner with biobanks for longitudinal plasma ET-1 measurements .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
